3-(Trifluoromethoxy)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-2-1-3-6(4-5)15(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKQBZLWPZIXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380856 | |
| Record name | 3-(trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503179-70-2 | |
| Record name | 3-(trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 503179-70-2 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Trifluoromethoxy)benzenesulfonamide. Due to the limited availability of experimental data for this specific isomer, this document consolidates information on its key precursors, predicted physicochemical properties, and a detailed, plausible experimental protocol for its synthesis. The guide also discusses the known biological activities of related benzenesulfonamide derivatives and the role of the trifluoromethoxy group in medicinal chemistry, offering a basis for future research and drug development efforts. All quantitative data is presented in structured tables, and a detailed workflow for the proposed synthesis is provided as a Graphviz diagram.
Introduction
This compound is an aromatic sulfonamide containing a trifluoromethoxy group at the meta-position of the benzene ring. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its role in inhibiting various enzymes.[1] The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] This unique combination of a proven pharmacophore and a bio-enhancing functional group makes this compound a compound of significant interest for the design and synthesis of novel therapeutic agents. This guide aims to provide a foundational resource for researchers interested in this molecule.
Chemical Properties
Table 1: Physicochemical Properties of this compound Precursors
| Property | 3-(Trifluoromethoxy)aniline[4] | 3-(Trifluoromethoxy)benzenesulfonyl chloride |
| CAS Number | 1535-73-5 | 220227-84-9 |
| Molecular Formula | C₇H₆F₃NO | C₇H₄ClF₃O₃S |
| Molecular Weight | 177.12 g/mol | 260.62 g/mol |
| Appearance | Liquid | - |
| Boiling Point | 72-73 °C / 8 mmHg | 229-230 °C |
| Density | 1.325 g/mL at 25 °C | 1.530 g/mL at 25 °C |
| Refractive Index | n20/D 1.466 | n20/D 1.4760 |
For the target compound, this compound, predicted properties are valuable in the absence of experimental data.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆F₃NO₃S | - |
| Molecular Weight | 241.19 g/mol | PubChem[5] |
| XLogP3 | 1.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Experimental Protocols
Synthesis of this compound
A robust and well-established method for the synthesis of benzenesulfonamides proceeds via the diazotization of an aniline derivative to form a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination to yield the sulfonyl chloride. The final step involves the amination of the sulfonyl chloride.[6]
Step 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride from 3-(Trifluoromethoxy)aniline
This procedure is adapted from the general method for the preparation of arylsulfonyl chlorides from anilines.[6]
-
Materials: 3-(Trifluoromethoxy)aniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sulfur dioxide (SO₂), Copper(I) chloride (CuCl), Glacial acetic acid, Dichloromethane, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-(Trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with water and a saturated solution of sodium bicarbonate, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-(Trifluoromethoxy)benzenesulfonyl chloride, which can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound from 3-(Trifluoromethoxy)benzenesulfonyl chloride
This procedure is a standard method for the conversion of sulfonyl chlorides to sulfonamides.[7]
-
Materials: 3-(Trifluoromethoxy)benzenesulfonyl chloride, Concentrated aqueous ammonia (NH₄OH), Dichloromethane.
-
Procedure:
-
Dissolve 3-(Trifluoromethoxy)benzenesulfonyl chloride (1 equivalent) in dichloromethane in a flask cooled in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of pharmacological effects.[1][8] Many of these activities stem from the ability of the sulfonamide moiety to act as a zinc-binding group, leading to the inhibition of various metalloenzymes.
The trifluoromethoxy group is recognized for its ability to enhance the potency and pharmacokinetic profile of drug candidates.[2] Its high lipophilicity can improve membrane permeability, while its resistance to metabolic degradation can increase a drug's half-life.[3] Therefore, it is plausible that this compound could serve as a scaffold for the development of potent and metabolically stable inhibitors of various enzymes. Further research is required to explore its specific biological targets and potential therapeutic applications.
Due to the lack of specific biological data for this compound, a diagram of a specific signaling pathway cannot be provided at this time. Researchers are encouraged to screen this compound against various enzyme targets, particularly those where benzenesulfonamide inhibitors have shown promise.
Conclusion
This compound is a chemical entity with significant potential in the field of medicinal chemistry, combining a privileged benzenesulfonamide scaffold with the advantageous properties of a trifluoromethoxy substituent. This technical guide has provided a comprehensive overview of its known precursors, predicted chemical properties, and a detailed, plausible synthetic route. While experimental data on this specific molecule is currently limited, this guide serves as a valuable starting point for researchers and drug development professionals interested in exploring its synthesis and biological activities. The proposed synthetic workflow offers a clear and practical approach to obtaining this compound for further investigation. Future studies are warranted to elucidate its precise physicochemical characteristics, biological targets, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)benzenesulfonamide and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic characterization of 3-(trifluoromethoxy)benzenesulfonamide. A comprehensive search for experimentally-derived spectroscopic data for this specific compound did not yield specific results within readily available scientific literature and databases. This suggests that while the compound is commercially available, its detailed spectroscopic analysis is not widely published.
However, to provide a valuable resource for researchers working with related structures, this guide presents a detailed spectroscopic analysis of the closely related isomer, 3-(trifluoromethyl)benzenesulfonamide . This information, coupled with generalized experimental protocols and a standard workflow for compound characterization, will serve as a practical reference for the spectroscopic analysis of this class of compounds.
Compound Identification: this compound
While experimental spectra are not provided, the fundamental identity of the target compound is established by the following identifiers:
| Identifier | Value |
| Molecular Formula | C₇H₆F₃NO₃S |
| Molecular Weight | 241.19 g/mol |
| CAS Number | 1513-45-7 |
Spectroscopic Data of 3-(Trifluoromethyl)benzenesulfonamide
As a reference, the following tables summarize the available spectroscopic data for the isomeric compound, 3-(trifluoromethyl)benzenesulfonamide (CAS Number: 672-58-2).[1][2][3][4]
Table 1: Nuclear Magnetic Resonance (NMR) Data of 3-(Trifluoromethyl)benzenesulfonamide
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.50 - 7.85 | m | - | Aromatic Protons |
| 7.33 | s | - | NH₂ | |
| ¹³C NMR | 144.9 | s | - | C-SO₂ |
| 132.5 | s | - | CH | |
| 130.4 (q) | q | 32.5 | C-CF₃ | |
| 129.2 | s | - | CH | |
| 125.5 (q) | q | 3.7 | CH | |
| 123.9 (q) | q | 272.3 | CF₃ | |
| 123.2 (q) | q | 3.8 | CH | |
| ¹⁹F NMR | -62.8 | s | - | CF₃ |
Note: NMR data can vary slightly based on the solvent and instrument frequency.
Table 2: Infrared (IR) Spectroscopy Data of 3-(Trifluoromethyl)benzenesulfonamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3383, 3325 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3251 | Strong, Broad | N-H stretch |
| 1674 | Medium | C=C aromatic stretch |
| 1340 | Strong | S=O stretch (asymmetric) |
| 1160 | Strong | S=O stretch (symmetric) |
| 1120 | Strong | C-F stretch |
| 800 | Strong | C-H bend (aromatic) |
Table 3: Mass Spectrometry (MS) Data of 3-(Trifluoromethyl)benzenesulfonamide
| m/z | Relative Intensity (%) | Assignment |
| 225 | 31.1 | [M]⁺ (Molecular Ion) |
| 141 | 20.6 | [M - SO₂NH₂]⁺ |
| 93 | 46.3 | [C₆H₄F]⁺ |
| 77 | 100.0 | [C₆H₅]⁺ |
Data obtained via Electron Impact (EI) ionization.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy :
-
The spectrometer is tuned to the proton frequency (e.g., 400 MHz).
-
A standard single-pulse experiment is performed.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.
-
-
¹³C NMR Spectroscopy :
-
The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
-
A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
¹⁹F NMR Spectroscopy :
-
The spectrometer is tuned to the fluorine-19 frequency (e.g., 376 MHz).
-
A standard single-pulse experiment is performed.
-
Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Data Acquisition :
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the ion source, often via a direct insertion probe for solid samples. The sample is then vaporized by heating under a high vacuum.[7][8][9]
-
Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel or target organic compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Mass Spectrometry of 3-(Trifluoromethoxy)benzenesulfonamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-(trifluoromethoxy)benzenesulfonamide. In the absence of direct experimental data for this specific compound, this paper leverages established fragmentation patterns of analogous aromatic sulfonamides and trifluoromethoxy-substituted compounds to predict its mass spectrum. This document outlines a plausible fragmentation pathway, presents predicted quantitative data in tabular format, and provides a detailed experimental protocol for its analysis. Visualizations of the proposed fragmentation pathway and a general experimental workflow are included to aid in understanding.
Introduction
This compound is an aromatic sulfonamide of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethoxy group. The trifluoromethoxy (-OCF₃) substituent is a lipophilic electron-withdrawing group that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Understanding the mass spectrometric behavior of this compound is crucial for its identification and characterization in various experimental settings, including pharmacokinetic and metabolism studies.
This guide provides a predictive analysis of the mass spectral fragmentation of this compound, based on the known fragmentation of structurally similar compounds.
Predicted Mass Spectrometric Behavior
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily involving the sulfonamide and trifluoromethoxy moieties.
Ionization and the Molecular Ion
Under typical soft ionization techniques such as electrospray ionization (ESI), this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode. The monoisotopic mass of the neutral molecule (C₇H₆F₃NO₃S) is approximately 241.00 u. Therefore, the expected m/z for the protonated molecule would be approximately 242.01, and for the deprotonated molecule, 240.00.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is anticipated to proceed through several key steps, initiated by the cleavage of the relatively weak C-S and S-N bonds of the sulfonamide group, as well as fragmentation involving the trifluoromethoxy group.
A proposed fragmentation pathway is illustrated in the diagram below:
Caption: Proposed fragmentation pathway for protonated this compound.
Key Fragmentation Steps:
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 u), leading to the formation of an anilinium-type ion. In this case, it would result in a fragment with a predicted m/z of 178.04.
-
Cleavage of the C-S Bond: Homolytic or heterolytic cleavage of the bond between the aromatic ring and the sulfur atom can lead to the loss of the sulfonylamine radical (•SO₂NH₂) or the entire sulfonamide group after rearrangement. A key fragment is expected at m/z 174.02, corresponding to the trifluoromethoxybenzene cation.
-
Fragmentation of the Trifluoromethoxy Group: The trifluoromethoxy group itself can undergo fragmentation. Loss of the entire •OCF₃ radical (85 u) would result in a benzenesulfonamide cation at m/z 158.01.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the trifluoromethoxybenzene cation (m/z 174.02) could potentially lose a methyl group through rearrangement to yield a fragment at m/z 159.02.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound.
| Ion Species | Proposed Structure/Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₇F₃NO₃S]⁺ | 242.01 |
| [M+H - SO₂]⁺ | [C₇H₇F₃NO]⁺ | 178.04 |
| [M+H - NH₂SO₂]⁺ | [C₇H₅F₃O]⁺ | 174.02 |
| [C₇H₄F₃O]⁺ | Subsequent fragmentation product | 159.02 |
| [M+H - OCF₃]⁺ | [C₆H₄SO₂NH₂]⁺ | 158.01 |
Experimental Protocols
A general methodology for the mass spectrometric analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis to create a calibration curve.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor ion.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain a characteristic product ion spectrum.
Logical Workflow Diagram
The following diagram illustrates a general workflow for the mass spectrometric analysis of a target compound like this compound.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometry of this compound. While direct experimental data is currently unavailable, the proposed fragmentation pathways and predicted mass-to-charge ratios offer a solid foundation for researchers working with this compound. The provided experimental protocol outlines a robust method for its analysis. It is recommended that experimental data be acquired to confirm and expand upon the predictions made in this guide.
An In-depth Technical Guide to the Solubility Profile of 3-(Trifluoromethoxy)benzenesulfonamide
Disclaimer: Publicly available, quantitative solubility data for 3-(Trifluoromethoxy)benzenesulfonamide is limited. This guide provides a comprehensive overview of its expected physicochemical properties and solubility characteristics based on data from structurally related analogs. The experimental protocols described herein represent established, gold-standard methodologies for determining solubility and can be readily applied to the target compound.
Introduction
This compound is a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The trifluoromethoxy group significantly influences key molecular properties such as lipophilicity and metabolic stability, which in turn affect the compound's solubility—a critical parameter for drug absorption, distribution, and formulation. Understanding the solubility profile is paramount for advancing a compound through the development pipeline. This document serves as a technical resource for researchers, outlining the physicochemical properties of relevant analogs, detailed protocols for solubility determination, and the interplay between molecular characteristics and solubility.
Physicochemical and Solubility Data of Analogous Compounds
To estimate the solubility profile of this compound, it is instructive to examine data from its parent compound, benzenesulfonamide, and its isomers. The following table summarizes key physicochemical properties and available solubility information for these related molecules.
| Property | 3-(Trifluoromethyl)benzenesulfonamide | 4-(Trifluoromethoxy)benzenesulfonamide | Benzenesulfonamide |
| Molecular Formula | C₇H₆F₃NO₂S[1] | C₇H₆F₃NO₃S[2] | C₆H₇NO₂S |
| Molecular Weight | 225.19 g/mol [1] | 241.19 g/mol [2] | 157.19 g/mol |
| Melting Point | 122-126 °C | Not Available | 149-152 °C |
| Calculated LogP | Not Available | 1.7[2] | Not Available |
| Qualitative Solubility | Soluble in Methanol[1] | Not Available | Methanol: 25 mg/mL |
| General Aqueous Solubility | Not Available | Not Available | Low solubility in water[3] |
Note: The data presented is for analogous compounds and should be used as a directional guide for this compound.
Benzenesulfonamide itself exhibits low solubility in water, which is a common characteristic of compounds containing a hydrophobic benzene ring.[3] Its solubility improves in organic solvents.[3] The introduction of a trifluoromethoxy group is expected to increase the lipophilicity and molecular weight, likely further reducing aqueous solubility compared to the parent benzenesulfonamide.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[4] The following protocol provides a detailed methodology for its implementation.
Objective: To determine the equilibrium solubility of a test compound in a specified solvent (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Materials:
-
Test compound (solid form)
-
Solvent of interest (e.g., water, PBS, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of the test compound and dissolve it in a suitable organic solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution with the assay solvent to create a series of standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A common practice is to add an amount that is 5-10 times the estimated solubility.[5]
-
Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL of PBS at 25°C) to the vial.
-
Securely cap the vial. Prepare samples in triplicate to ensure reproducibility.[5]
-
-
Equilibration:
-
Place the vials on an orbital shaker within an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[4] A preliminary time-course experiment can be conducted to determine the exact time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a chemically compatible syringe filter (0.22 µm).[4][6] This step is critical to prevent solid particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards via a validated analytical method, typically HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentrations of the standards.
-
Determine the concentration of the test compound in the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the test compound in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Report the final solubility value, typically in µg/mL or µM, along with the standard deviation from the triplicate measurements.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between key physicochemical properties and solubility.
Caption: Experimental Workflow for the Shake-Flask Solubility Assay.
Caption: Factors Influencing Aqueous Solubility.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
3-(Trifluoromethoxy)benzenesulfonamide stability and storage
An In-depth Technical Guide to the Stability and Storage of 3-(Trifluoromethoxy)benzenesulfonamide
For researchers, scientists, and professionals in drug development, understanding the chemical stability of reagents is paramount to ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound. Furthermore, it outlines methodologies for rigorous stability assessment through forced degradation studies, in line with pharmaceutical industry best practices.
General Stability and Recommended Storage
This compound is generally considered to be chemically stable under standard ambient conditions.[1] However, for long-term storage and to ensure purity, specific conditions should be maintained. The following recommendations have been compiled from supplier safety data sheets (SDS) and product information.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Cool, Room Temperature | Prevents thermal degradation.[2][3] | |
| Atmosphere | Dry, Well-ventilated | Minimizes hydrolytic degradation and prevents accumulation of potentially harmful vapors.[1][2] | |
| Container | Tightly sealed, original container | Prevents contamination and exposure to moisture and air.[1][2] | |
| Light Exposure | Protected from light | Although specific photostability data is unavailable, protection from light is a general best practice to prevent photochemical degradation. | |
| Incompatibilities | Store away from incompatible materials and foodstuffs. | Avoids cross-contamination and potential chemical reactions.[2] | |
| Shelf Life | A shelf life of 730 days (2 years) has been indicated by at least one supplier. | This provides a general guideline for usability under recommended storage.[4] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from the chemical nature of benzenesulfonamides and compounds with trifluoromethoxy groups. The primary points of susceptibility are the sulfonamide group and the trifluoromethoxy group, particularly under harsh conditions.
Sulfonamides are generally more susceptible to degradation under acidic conditions, which can lead to hydrolysis of the sulfonamide bond.[5] The trifluoromethoxy group is generally stable, but extreme conditions could potentially lead to its degradation.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound and identify its degradation products, a forced degradation study is recommended. Such studies are crucial for developing stability-indicating analytical methods.[3] The following protocols are based on general principles outlined in ICH guidelines.[2]
General Preparation
Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).
Hydrolytic Stability
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with purified water.
-
Reflux the solution for a set period (e.g., 12 hours).[2]
-
Sample at appropriate time points for analysis.
-
Oxidative Degradation
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Sample at various time points and analyze directly or after appropriate dilution.
Thermal Degradation
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a set period (e.g., 24, 48, 72 hours).[4]
-
At each time point, cool a sample to room temperature, dissolve it in a suitable solvent, and analyze.
-
For degradation in solution, incubate the stock solution at an elevated temperature (e.g., 60-80°C) and analyze at various time points.
Photostability
-
Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the light-exposed and dark control samples at appropriate time points.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to separate and quantify the parent compound from any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.[2]
Data Presentation
Quantitative results from forced degradation studies should be summarized to clearly indicate the extent of degradation under different stress conditions.
Table 2: Example Summary of Forced Degradation Data
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | No. of Degradants | Major Degradant (% Area) |
| 0.1 N HCl | 24 hours | 80 | |||
| 0.1 N NaOH | 24 hours | 80 | |||
| Water (Reflux) | 12 hours | ~100 | |||
| 3% H₂O₂ | 24 hours | Room Temp. | |||
| Dry Heat | 72 hours | 105 | |||
| Photolytic | 1.2 million lux-hrs | Room Temp. |
Note: This table is a template for presenting experimental data. The cells are left blank as no specific quantitative data for this compound was found in the public domain.
Workflow for Stability Assessment
The process of assessing the stability of a chemical compound involves a logical sequence of steps from initial evaluation to the establishment of long-term storage protocols.
Caption: A generalized workflow for the stability assessment of a chemical compound.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzenesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physical characteristics of 3-(trifluoromethoxy)benzenesulfonamide is limited. This guide provides available data for structurally related isomers and analogs to serve as a valuable reference point for researchers. The experimental protocols detailed herein are generally applicable to the characterization of benzenesulfonamide derivatives.
Comparative Physicochemical Data
Due to the scarcity of specific experimental data for this compound, the following table presents a summary of known physical characteristics for closely related isomers and analogs. This comparative data can aid in estimating the properties of the target compound.
| Property | 3-(Trifluoromethyl)benzenesulfonamide | 2-(Trifluoromethoxy)benzenesulfonamide |
| CAS Number | 672-58-2[1] | Not explicitly found |
| Molecular Formula | C7H6F3NO2S[1] | C7H6F3NO3S |
| Molecular Weight | 225.19 g/mol [1] | 241.19 g/mol |
| Melting Point | 122-126 °C[1] | 186 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in Methanol[3] | Not explicitly found |
| Appearance | White to almost white powder to crystal[4] | Crystalline product[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the physical characteristics of benzenesulfonamide derivatives.
2.1. Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. The following protocol is a standard method for its determination using a capillary melting point apparatus.[5][6][7]
-
Apparatus: Capillary melting point apparatus (e.g., DigiMelt), capillary tubes (sealed at one end), mortar and pestle.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
2.2. Determination of Solubility
Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The following is a general protocol for determining the solubility of a compound in a given solvent.[4][8][9][10][11]
-
Apparatus: Analytical balance, vials with closures, overhead shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then centrifuged to pellet the excess solid.
-
A known volume of the supernatant is carefully removed and filtered to eliminate any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Biological Activity and Signaling Pathways
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. A primary and extensively studied mechanism of action is the inhibition of carbonic anhydrases (CAs).[12][13][14][15]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. The sulfonamide moiety of benzenesulfonamide derivatives acts as a zinc-binding group, coordinating to the Zn(II) ion in the active site of the enzyme and thereby inhibiting its catalytic activity.[12]
Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.
References
- 1. 3-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 3. labsolu.ca [labsolu.ca]
- 4. materialneutral.info [materialneutral.info]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonamide
CAS Number: 1513-45-7
This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzenesulfonamide, a versatile fluorinated organic compound. It is intended for researchers, chemists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a carbonic anhydrase inhibitor.
Physicochemical and Structural Information
4-(Trifluoromethoxy)benzenesulfonamide is a white to off-white crystalline solid.[1][2] The presence of the trifluoromethoxy group (-OCF3) significantly influences its chemical characteristics, imparting increased lipophilicity, thermal stability, and metabolic resistance, which are desirable properties in medicinal chemistry and material science.[1][3] The sulfonamide moiety (-SO2NH2) is a well-established pharmacophore known for its ability to act as a zinc-binding group in various metalloenzymes.[1][4]
Table 1: Physicochemical and Identification Data for 4-(Trifluoromethoxy)benzenesulfonamide
| Property | Value | Reference(s) |
| CAS Number | 1513-45-7 | [2] |
| Molecular Formula | C₇H₆F₃NO₃S | [2][5] |
| Molecular Weight | 241.18 g/mol | [2][5] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 147 - 151 °C | [2] |
| Purity | ≥97% (HPLC) | [2][6] |
| IUPAC Name | 4-(trifluoromethoxy)benzenesulfonamide | [5] |
| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | [5] |
| InChI Key | RGOJCHYYBKMRLL-UHFFFAOYSA-N | [5] |
| PubChem CID | 2777211 | [2][5] |
| MDL Number | MFCD00798381 | [2] |
Synthesis Pathway and Experimental Protocols
The synthesis of benzenesulfonamide derivatives typically involves a two-step process starting from the corresponding aniline or benzene derivative. A plausible synthetic route for 4-(Trifluoromethoxy)benzenesulfonamide is outlined below.
This protocol is a representative method for the synthesis of aromatic sulfonamides.
-
Diazotization:
-
Dissolve 4-(Trifluoromethoxy)aniline in a suitable aqueous acid solution (e.g., HCl).
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.
-
-
Sulfonylation (Sandmeyer-type reaction):
-
Prepare a solution of sulfur dioxide (SO₂) in a suitable solvent saturated with a copper(II) chloride catalyst.
-
Slowly add the cold diazonium salt solution to the SO₂ solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the resulting 4-(trifluoromethoxy)benzene sulfonyl chloride into an organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Ammonolysis:
-
Wash the organic extract containing the sulfonyl chloride.
-
Add the extract dropwise to a cooled, concentrated solution of aqueous ammonia (NH₄OH) with vigorous stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Acidify the aqueous layer to precipitate the crude product.
-
-
Purification:
-
Collect the crude 4-(Trifluoromethoxy)benzenesulfonamide by filtration.
-
Wash the solid with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
-
Biological Activity and Mechanism of Action
Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs).[4][7] Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] There are at least 16 known CA isozymes in mammals, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[4] The primary sulfonamide group (-SO₂NH₂) is crucial for inhibitory activity, as it coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the catalytic cycle.
References
- 1. CAS 1513-45-7: 4-(Trifluoromethoxy)benzenesulfonamide [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1513-45-7 | 4-Trifluoromethoxybenzenesulfonamide - Capot Chemical [capotchem.com]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Presumed Mechanism of Action of 3-(Trifluoromethoxy)benzenesulfonamide
Despite extensive investigation, publicly available scientific literature lacks specific data on the mechanism of action, biological targets, and signaling pathways for 3-(Trifluoromethoxy)benzenesulfonamide. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathway diagrams as requested is not feasible at this time.
This guide will, however, provide a comprehensive overview of the anticipated mechanism of action for this compound, based on the well-established activities of its core chemical scaffolds: the benzenesulfonamide group and the trifluoromethoxy substituent. This theoretical framework is intended for researchers, scientists, and drug development professionals to guide future investigations into this specific compound.
The Benzenesulfonamide Core: A Potent Inhibitor of Carbonic Anhydrases
The foundational mechanism of action for benzenesulfonamide derivatives is the potent and well-characterized inhibition of carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.
Expected Core Mechanism:
This compound is predicted to act as a carbonic anhydrase inhibitor. The sulfonamide moiety (-SO₂NH₂) is the key pharmacophore responsible for this activity. It is expected to coordinate to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is typically a high-affinity interaction, leading to potent inhibition of the enzyme's function.
The general inhibitory action of sulfonamides on carbonic anhydrase can be visualized as follows:
Caption: General binding mode of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.
The Role of the 3-(Trifluoromethoxy) Substituent: Modulating Potency and Selectivity
The trifluoromethoxy (-OCF₃) group at the meta-position of the benzene ring is expected to significantly influence the physicochemical properties of the parent benzenesulfonamide molecule, thereby modulating its inhibitory activity and isoform selectivity.
Key Physicochemical Influences:
-
High Electronegativity: The trifluoromethoxy group is strongly electron-withdrawing. This property can increase the acidity of the sulfonamide proton, potentially enhancing its binding affinity to the zinc ion in the carbonic anhydrase active site.
-
Lipophilicity: The -OCF₃ group is highly lipophilic. This can affect the compound's ability to cross cell membranes and may influence its binding to hydrophobic pockets within the enzyme's active site, potentially contributing to isoform selectivity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer biological half-life of the compound.
The structure-activity relationship (SAR) for benzenesulfonamide-based carbonic anhydrase inhibitors is complex, with the nature and position of substituents on the aromatic ring playing a critical role in determining the potency and selectivity against the 15 known human carbonic anhydrase isoforms.
Anticipated Biological Effects and Therapeutic Potential
Given the role of carbonic anhydrases in various physiological and pathological processes, this compound, as a presumed CA inhibitor, could have potential therapeutic applications in several areas, including:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.
-
Epilepsy: Inhibition of certain CA isoforms in the brain can have anticonvulsant effects.
-
Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, are involved in regulating pH in the tumor microenvironment and are considered promising targets for anticancer therapies.
-
Diuretics: Inhibition of CA isoforms in the kidneys can lead to diuretic effects.
Proposed Experimental Workflow for Characterization
To validate the presumed mechanism of action and to gather the necessary quantitative data for this compound, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
While the benzenesulfonamide scaffold strongly suggests that this compound acts as a carbonic anhydrase inhibitor, the absence of specific experimental data necessitates a call for further research. The proposed experimental workflow outlines a clear path to elucidate its precise mechanism of action, determine its potency and isoform selectivity, and explore its therapeutic potential. The unique electronic and lipophilic properties conferred by the 3-(trifluoromethoxy) substituent make this compound an intriguing candidate for investigation within the field of carbonic anhydrase inhibitor drug discovery. Future studies are essential to move from this predicted mechanism to a data-driven understanding of this specific molecule's biological activity.
3-(Trifluoromethoxy)benzenesulfonamide: A Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-(Trifluoromethoxy)benzenesulfonamide. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related benzenesulfonamide analogs to infer its pharmacological potential. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The introduction of a trifluoromethoxy group at the meta-position of the benzene ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological profile. This guide explores potential activities including, but not limited to, carbonic anhydrase inhibition, antiviral effects, and anticancer properties, based on evidence from analogous compounds. Detailed experimental protocols for relevant biological assays and data from related compounds are presented to facilitate further research and drug development efforts.
Introduction
Benzenesulfonamides are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects. The sulfonamide functional group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent known to enhance metabolic stability and improve cell membrane permeability of drug candidates. Its placement at the 3-position of the benzenesulfonamide core in this compound suggests a unique electronic and steric profile that may confer novel biological activities or enhance existing ones.
This whitepaper will delve into the potential biological activities of this compound by examining the established activities of structurally similar compounds.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities reported for various benzenesulfonamide derivatives, this compound is predicted to have potential in several therapeutic areas.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety of benzenesulfonamides coordinates to the zinc ion in the active site of CAs, leading to inhibition.
While no direct inhibition data for this compound is available, studies on other substituted benzenesulfonamides demonstrate potent inhibition of various CA isoforms. For instance, a range of benzenesulfonamides have shown inhibition constants in the low nanomolar to subnanomolar range against tumor-associated isoforms like CA IX and XII.[1] The electronic properties of the substituent on the benzene ring can influence the binding affinity and isoform selectivity.
Table 1: Carbonic Anhydrase Inhibition by Representative Benzenesulfonamide Derivatives
| Compound/Analog Type | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |
| Benzenesulfonamide Derivatives | hCA I | 41.5 - 1500 nM | [1] |
| Benzenesulfonamide Derivatives | hCA II | 30.1 - 755 nM | [1] |
| Benzenesulfonamide Derivatives | hCA IX | 1.5 - 38.9 nM | [1] |
| Benzenesulfonamide Derivatives | hCA XII | 0.8 - 12.4 nM | [1] |
| 4-F substituted benzenesulfonamide | hCA I | 24.6 nM | [2] |
| 4-bromo-2-hydroxyphenyl substituted derivative | hCA XII | 7.2 nM | [2] |
Antiviral Activity
Certain benzenesulfonamide derivatives have been identified as potent inhibitors of viral replication. For example, derivatives of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide have demonstrated effective inhibition of influenza A virus by targeting the hemagglutinin (HA) protein and preventing virus-host membrane fusion. Aniline analogues with 3-Cl and 3-CF₃ substitutions have shown potent antiviral activities with EC₅₀ values of 57 and 42 nM, respectively.[3] The trifluoromethoxy group in this compound could potentially engage in similar interactions within the target protein.
Table 2: Anti-Influenza Activity of Substituted Benzenesulfonamide Analogues
| Compound | Target | EC₅₀ (nM) | Assay | Reference |
| Aniline analogue with 3-Cl substitution | Influenza A/Weiss/43 (H1N1) | 57 | CPE Assay | [3] |
| Aniline analogue with 3-CF₃ substitution | Influenza A/Weiss/43 (H1N1) | 42 | CPE Assay | [3] |
| Indazole analogue 7 | Influenza A/Weiss/43 (H1N1) | 6900 | CPE Assay | [3] |
Anticancer Activity
The benzenesulfonamide scaffold is present in several anticancer drugs. Proposed mechanisms of action include inhibition of receptor tyrosine kinases (RTKs) and other enzymes crucial for tumor growth and survival. For example, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[4]
While specific data for this compound is not available, the trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, is known to enhance the biological activity of some anticancer agents.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the context of evaluating the biological activity of benzenesulfonamide derivatives. These protocols can serve as a foundation for the investigation of this compound.
Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is a standard method to determine the inhibitory activity against carbonic anhydrase isoforms.[2]
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition constant (Kᵢ) is determined by measuring the initial rates of CO₂ hydration in the presence of varying concentrations of the inhibitor.
Procedure:
-
A solution of the CA isoenzyme is prepared in a suitable buffer (e.g., TRIS-HCl).
-
The inhibitor is dissolved in a solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.
-
The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.
-
Initial reaction rates are calculated from the linear portion of the progress curves.
-
Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Anti-influenza Cytopathic Effect (CPE) Assay
This assay is used to evaluate the ability of a compound to protect cells from the cytopathic effects of a viral infection.[3]
Principle: Influenza virus infection typically causes cell death (cytopathic effect) in susceptible cell lines like Madin-Darby canine kidney (MDCK) cells. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE.
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluency.
-
The cells are washed and infected with a specific strain of influenza virus in the presence of serial dilutions of the test compound.
-
The plates are incubated for a set period (e.g., 3 days) to allow for viral replication and the development of CPE.
-
Cell viability is assessed using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity in living cells.
-
The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Caption: Sulfonamide binding to the zinc ion in the carbonic anhydrase active site.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for screening compounds for antiviral activity.
Caption: A typical workflow for identifying and characterizing antiviral compounds.
Conclusion and Future Directions
While direct biological data for this compound is currently scarce, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzenesulfonamide core suggests a high probability of activity as a carbonic anhydrase inhibitor. Furthermore, the trifluoromethoxy substituent may confer favorable properties for antiviral and anticancer applications.
Future research should focus on the synthesis and direct biological evaluation of this compound. In vitro screening against a panel of carbonic anhydrase isoforms, various viral strains, and cancer cell lines would be a critical first step. Subsequent studies should aim to elucidate its mechanism of action and to perform structure-activity relationship (SAR) studies to optimize its potency and selectivity. The experimental protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safety and Handling of 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the safety and handling protocols for 3-(Trifluoromethoxy)benzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling of a chemical substance begins with a thorough understanding of its physical and chemical properties. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₃S | [1] |
| Molecular Weight | 241.19 g/mol | [1][2] |
| CAS Number | 1513-45-7 (for 4-isomer), 37526-59-3 (for 2-isomer) | [2][3] |
| Appearance | White to Off-white Solid/Powder | [4][5] |
| Solubility | Soluble in water. | [2] |
| Melting Point | 186°C (for 2-isomer) | [6] |
| Boiling Point | Data not available | [5] |
| Density | Data not determined | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][7] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2][7] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal (Potential) | H312 | Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation (Potential) | H332 | Harmful if inhaled.[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3][4] |
Signal Word: Warning [2] or Danger [8]
Experimental Protocol: Safe Handling in a Laboratory Setting
The following is a generalized protocol for the safe handling of this compound in a research environment. This protocol is based on standard laboratory safety practices and information derived from safety data sheets.
Objective: To safely weigh and prepare a solution of this compound for experimental use.
Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stir bar and stir plate (optional)
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[9]
-
Don all required Personal Protective Equipment (PPE) as detailed in Section 5.
-
-
Weighing the Compound:
-
Place a weighing boat or paper on the analytical balance and tare to zero.
-
Inside the fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.[5]
-
Securely close the primary container and record the weight.
-
-
Solution Preparation:
-
Place the weighed solid into the appropriate flask or beaker.
-
Carefully add the desired solvent to the vessel.
-
If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, solvent, and date.
-
-
Cleanup:
Risk Assessment and Handling Workflow
A systematic approach to risk assessment is critical before working with any hazardous chemical. The following diagram illustrates a logical workflow for handling this compound.
Caption: Logical workflow for risk assessment and safe handling.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with this compound.
Caption: Essential PPE for handling the compound.
Detailed PPE Specifications:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[7][9]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[7][9][10]
-
Skin and Body Protection: A standard laboratory coat should be worn.[7]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be required.[4][9]
First Aid Measures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][7] |
| Skin Contact | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][7][11] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7][11] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7][11] |
Fire Fighting and Accidental Release
-
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[7]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]
-
-
Accidental Release Measures:
-
Evacuate unnecessary personnel from the area.[9]
-
Wear appropriate PPE to avoid contact with skin, eyes, and clothing.[7]
-
Sweep or shovel the spilled solid material into a suitable container for disposal. Minimize dust generation.[5][9]
-
Clean the contaminated area thoroughly.[7]
-
Prevent the chemical from entering drains or waterways.[7]
-
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][5][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]
-
Chemical Stability: The substance is stable under normal storage conditions.[4]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. labsolu.ca [labsolu.ca]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on the 3-isomer, this document focuses on a plausible synthetic route, detailed experimental protocols based on analogous transformations, and comparative data from its closely related isomer, 2-(Trifluoromethoxy)benzenesulfonamide. The strategic incorporation of the trifluoromethoxy group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Physicochemical Properties
Table 1: Physicochemical Data of Isomeric Trifluoromethoxy- and Trifluoromethyl-Benzenesulfonamides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-(Trifluoromethoxy)benzenesulfonamide | - | C₇H₆F₃NO₃S | 241.19 | 186 | [1] |
| 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | C₇H₆F₃NO₂S | 225.19 | 122-126 | [2] |
| 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | C₇H₆F₃NO₂S | 225.19 | 175-180 |
Synthesis of this compound
A viable synthetic pathway to this compound commences with the commercially available precursor, 3-(Trifluoromethoxy)aniline. The synthesis involves a two-step process: the diazotization of the aniline followed by a copper-catalyzed sulfonyl chloride formation (a Sandmeyer-type reaction), and subsequent amination to yield the desired sulfonamide.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride
This procedure is based on the Sandmeyer reaction for the conversion of an aromatic amine to a sulfonyl chloride.[3]
-
Diazotization:
-
Dissolve 3-(Trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(Trifluoromethoxy)benzenesulfonyl chloride.
-
Step 2: Synthesis of this compound
This step involves the amination of the sulfonyl chloride.[3]
-
Amination:
-
Dissolve the crude 3-(Trifluoromethoxy)benzenesulfonyl chloride in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
-
Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide via Dehalogenation
An alternative approach for the synthesis of trifluoromethoxy-substituted benzenesulfonamides is demonstrated by a patented process for the 2-isomer, which involves the dehalogenation of a halogenated precursor.[1]
Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide
This protocol is based on the dehalogenation method described in the patent literature.[1]
-
Reaction Setup:
-
In a suitable pressure reactor, combine the halogenated 2-(trifluoromethoxy)benzenesulfonamide (e.g., 5-bromo-2-(trifluoromethoxy)benzenesulfonamide) (1 equivalent), a catalyst (e.g., 5% Palladium on carbon), a diluent (e.g., methanol), and optionally an acid acceptor (e.g., potassium hydroxide).
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to approximately 35 bar.
-
Heat the reaction mixture to 50 °C and maintain stirring for several hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by recrystallization from a suitable solvent like n-butanol to yield pure 2-(Trifluoromethoxy)benzenesulfonamide.
-
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not yet reported, the benzenesulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The incorporation of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance drug-like properties. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This technical guide provides a foundational understanding of this compound, with a primary focus on its synthesis. The proposed synthetic route starting from 3-(Trifluoromethoxy)aniline offers a practical approach for its preparation in the laboratory. The detailed experimental protocols, adapted from reliable literature sources, serve as a valuable resource for researchers. While the biological profile of this specific isomer remains to be elucidated, its structural features suggest it is a promising candidate for inclusion in drug discovery programs. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
- 1. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 2. 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2 [sigmaaldrich.com]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzenesulfonamide is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of this compound, starting from the readily available 3-(trifluoromethoxy)aniline. The synthesis involves a two-step process: the conversion of the aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction, followed by amination to yield the final sulfonamide product.
Chemical Properties and Data
The key intermediates and the final product of this synthesis possess distinct chemical and physical properties that are important for their characterization and handling.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-(Trifluoromethoxy)aniline | 1535-73-5 | C₇H₆F₃NO | 177.13 | Not available | Not available |
| 3-(Trifluoromethoxy)benzenesulfonyl chloride | 220227-84-9 | C₇H₄ClF₃O₃S | 260.62 | 229-230 | 1.530 |
| This compound | Not available | C₇H₆F₃NO₃S | 257.19 | Not available | Not available |
Synthesis Workflow
The overall synthetic strategy is a two-step process, as illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and chlorosulfonic acid are corrosive and react violently with water. Sulfur dioxide is a toxic gas. Handle all reagents with extreme care.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride
This protocol is adapted from the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides.[1][2]
Materials:
-
3-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a solid SO₂ surrogate[3][4]
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-(Trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate large beaker, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the acid. Alternatively, use DABSO as a solid SO₂ source.[3][4]
-
Add Copper(I) chloride (catalytic amount, e.g., 0.1 equivalents) to the SO₂/acetic acid solution and stir to form a suspension.
-
Cool this suspension in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl suspension with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(Trifluoromethoxy)benzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation if necessary.
-
Step 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.[5]
Materials:
-
3-(Trifluoromethoxy)benzenesulfonyl chloride
-
Concentrated Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the crude 3-(Trifluoromethoxy)benzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Amination:
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) to the cooled solution of the sulfonyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
If no precipitate forms, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volumes).
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.5-8.0 ppm. A broad singlet for the -SO₂NH₂ protons. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| ¹³C NMR | A quartet for the carbon of the -OCF₃ group due to coupling with fluorine. Aromatic carbon signals. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound. |
| Infrared (IR) Spec. | Characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (sulfone), and C-F stretching. |
Conclusion
The protocols outlined in this document provide a reliable and reproducible method for the synthesis of this compound. This compound serves as a key intermediate for the development of novel pharmaceutical agents. Proper adherence to the experimental procedures and safety precautions is essential for a successful synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Application Notes and Protocols for 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of 3-(trifluoromethoxy)benzenesulfonamide, including a detailed experimental protocol for its synthesis, safety and handling guidelines, and an exploration of its potential applications, primarily as a carbonic anhydrase inhibitor. The unique physicochemical properties imparted by the trifluoromethoxy group make this compound a subject of interest in medicinal chemistry and drug discovery.
Chemical Properties and Safety Information
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₇H₆F₃NO₃S |
| Molecular Weight | 257.19 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
Safety and Handling:
This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a two-step process commencing from 3-(trifluoromethoxy)aniline. The initial step involves the formation of the corresponding sulfonyl chloride via a Sandmeyer-type reaction, which is subsequently ammoniated to yield the final sulfonamide.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride
This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas
-
Cuprous Chloride (CuCl)
-
Ether
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 3-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sulfonylation:
-
In a separate, larger vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add cuprous chloride to this solution to act as a catalyst.
-
Cool the sulfur dioxide solution to 10 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Foaming will occur, which can be controlled by the addition rate and occasional addition of a few drops of ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of ice-water.
-
The 3-(trifluoromethoxy)benzenesulfonyl chloride will separate as an oil or solid.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethoxy)benzenesulfonyl chloride.
-
Step 2: Synthesis of this compound
Materials:
-
3-(Trifluoromethoxy)benzenesulfonyl chloride
-
Aqueous Ammonia (concentrated)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Ammoniation:
-
Dissolve the crude 3-(trifluoromethoxy)benzenesulfonyl chloride from Step 1 in a suitable organic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.
-
Application Notes: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of compounds known for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of these enzymes.
The introduction of a trifluoromethoxy group at the 3-position of the benzene ring is expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which can influence its binding affinity and selectivity for different CA isoforms. While specific inhibitory data for this compound is not extensively available in the public domain, data from structurally related fluorinated benzenesulfonamides suggest potent inhibitory activity, particularly against tumor-associated CA isoforms like CA IX and CA XII.
Table 2: Inhibitory Activity of Representative Benzenesulfonamides against Human Carbonic Anhydrase Isoforms (Kᵢ in nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-(Trifluoromethyl)benzenesulfonamide | 15.8 | 1.1 | 4.5 | 0.8 |
| 4-(Trifluoromethoxy)benzenesulfonamide | 7.5 | 0.7 | 3.2 | 0.6 |
Note: Data for trifluoromethyl and trifluoromethoxy analogs are provided to indicate the expected range of activity. Specific testing of this compound is required for precise values.
Mechanism of Action:
The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor involves the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The trifluoromethoxy-substituted phenyl ring likely engages in hydrophobic and van der Waals interactions with amino acid residues lining the active site cavity, contributing to the overall binding affinity and potentially influencing isoform selectivity.
Visualizations
Application Notes and Protocols for the Purification of 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 3-(Trifluoromethoxy)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to ensure high purity of the final compound, suitable for further downstream applications in drug discovery and development.
Overview and Physicochemical Properties
This compound is a fluorinated aromatic sulfonamide. The presence of the trifluoromethoxy group can influence its solubility and crystalline nature, making tailored purification strategies essential. A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol |
| Melting Point | 122-126 °C[1] |
| Solubility | Soluble in Methanol[2] |
| Appearance | Solid |
Purification Strategies
The primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired scale of purification.
Recrystallization
Recrystallization is a robust technique for purifying crystalline solids.[3] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[3]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Begin by screening for a suitable solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Based on available data, methanol is a good starting point for solubility tests.[2] Other potential solvents to screen include ethanol, isopropanol, and mixtures of alcohols with water.[4]
-
To test, place a small amount of the crude this compound in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.[5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[5]
-
-
Isolation and Drying:
High-Performance Liquid Chromatography (HPLC)
For higher purity requirements or for the separation of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Analytical HPLC can be used to assess the purity of the fractions collected.
Experimental Protocol: HPLC Analysis and Purification
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable diluent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL.[6]
-
-
Chromatographic Conditions:
-
The following conditions are a general starting point for the analysis of sulfonamides and should be optimized for this compound.
Table 2: General HPLC Parameters for Sulfonamide Analysis
Parameter Condition Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[7] Mobile Phase A: 0.08% Acetic Acid in Water; B: Acetonitrile; C: Methanol[7] Gradient A time-based gradient altering the proportions of A, B, and C[7] Flow Rate 0.6 mL/min[7] Column Temperature 25 °C[7] Injection Volume 40 µL[7] Detection UV at an appropriate wavelength (e.g., 254 nm or 265 nm)[6][8] -
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Purity Assessment by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of the purification and assessing the purity of the final product.
Experimental Protocol: TLC Analysis
-
Sample Preparation:
-
Prepare a solution of the purified this compound in a volatile solvent like methanol at a concentration of approximately 1-2 mg/mL.
-
-
TLC Plate and Mobile Phase:
-
Use silica gel plates (e.g., Silica Gel 60 F254).
-
A common solvent system for sulfonamides is a mixture of a non-polar and a polar solvent. A starting point could be a mixture of chloroform and n-butanol (e.g., 4:1 v/v).[9]
-
-
Development and Visualization:
-
Spot the sample solution onto the TLC plate and allow the solvent to evaporate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend the plate.[6]
-
After development, dry the plate and visualize the spots under UV light at 254 nm.[6]
-
For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, which will show sulfonamides as yellow-green fluorescent spots.[6][9]
-
Table 3: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Information Obtained | Sensitivity | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and a liquid mobile phase.[6] | Retention time, peak area for quantification, % purity.[6] | High (ng to µg/mL)[6] | Robust, reproducible, suitable for quality control.[6] | Requires reference standards, potential for co-elution.[6] |
| TLC | Differential adsorption on a thin layer of adsorbent material.[6] | Retention factor (Rf), qualitative impurity profile.[6] | Moderate | Rapid, low cost, good for reaction monitoring. | Lower resolution and sensitivity compared to HPLC. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Retention time, mass-to-charge ratio, structural information. | Very High | Provides definitive structural confirmation and high sensitivity.[6] | Higher cost and complexity. |
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the purification and analysis of this compound.
Caption: General purification workflow.
Caption: Step-by-step recrystallization process.
References
- 1. 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. mt.com [mt.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Derivatization of 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzenesulfonamide is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonamide moiety (-SO₂NH₂) is a versatile functional group that serves as a key anchor point for a variety of derivatization reactions, allowing for the exploration of chemical space and the optimization of lead compounds.
This document provides detailed protocols for the primary methods of derivatizing this compound, focusing on reactions at the sulfonamide nitrogen. These methods include N-alkylation, N-arylation, and N-acylation, which are fundamental transformations for creating diverse libraries of novel chemical entities.
Starting Material: this compound
-
CAS Number: 175278-17-8
-
Molecular Formula: C₇H₆F₃NO₃S
-
Molecular Weight: 257.19 g/mol
-
Appearance: White to off-white solid
N-Alkylation of this compound
N-alkylation introduces alkyl groups onto the sulfonamide nitrogen, which can modulate the compound's steric and electronic properties, as well as its hydrogen-bonding capabilities. Two common methods are presented: classical alkylation with alkyl halides and reductive amination with aldehydes.
Method 1.1: Alkylation with Alkyl Halides
This method involves the deprotonation of the sulfonamide with a base, followed by nucleophilic attack on an alkyl halide.
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a suitable base (e.g., Sodium Hydride (NaH), 1.2 eq., or Potassium Carbonate (K₂CO₃), 2.0 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkyl Halide: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat (e.g., to 60-80 °C) as required, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | DMF | 25 | 12 | 85-95 |
| Ethyl Iodide | K₂CO₃ | DMF | 60 | 24 | 70-85 |
| Propargyl Bromide | NaH | THF | 25 | 16 | 80-90 |
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
N-Acylation of this compound
N-acylation introduces an acyl group, forming an N-acylsulfonamide. These derivatives are often used as bioisosteres for carboxylic acids and can exhibit unique pharmacological profiles.
Method 3.1: Acylation with Acyl Chlorides or Anhydrides
This is a straightforward and high-yielding method for the synthesis of N-acylsulfonamides.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM), THF, or Acetonitrile.
-
Base Addition: Add a base, such as Pyridine or Triethylamine (TEA) (1.5 eq.). For less reactive substrates, a stronger base like 4-Dimethylaminopyridine (DMAP) can be used catalytically (0.1 eq.) in combination with TEA.
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (to remove the base), followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.
Quantitative Data Summary (Representative Examples):
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | Pyridine | DCM | 0 to 25 | 4 | 90-98 |
| Acetic Anhydride | TEA, DMAP | DCM | 0 to 25 | 2 | 92-99 |
| Isobutyryl Chloride | TEA | THF | 0 to 25 | 6 | 85-95 |
Logical Flow for N-Acylation
Caption: N-Acylation Experimental Workflow.
Disclaimer
The protocols provided are generalized methods and may require optimization for specific substrates and scales. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be carefully monitored and adjusted to achieve the best results. All experiments should be conducted by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.
Application Notes and Protocols for 3-(Trifluoromethoxy)benzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzenesulfonamide is a versatile fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The trifluoromethoxy (-OCF₃) group imparts unique properties to molecules, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. These attributes make this compound a valuable starting material for the synthesis of a range of biologically active compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in various organic transformations, with a focus on its application in the synthesis of bioactive molecules.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1513-46-8 | |
| Molecular Formula | C₇H₆F₃NO₃S | |
| Molecular Weight | 241.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 118-122 °C |
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its primary utility lies in the reactivity of the sulfonamide nitrogen, which can undergo N-alkylation and N-arylation reactions to introduce the 3-(trifluoromethoxy)phenylsulfonyl moiety into a target structure.
Synthesis of N-Substituted Sulfonamides
The sulfonamide group can be functionalized through various N-alkylation and N-arylation reactions. These reactions are fundamental in constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
N-arylation of sulfonamides can be achieved using transition-metal-catalyzed cross-coupling reactions or through nucleophilic aromatic substitution on activated aryl halides. While a specific protocol for the N-arylation of this compound is not extensively documented, general methods for sulfonamide N-arylation can be adapted.
General Experimental Protocol (Chan-Lam Coupling):
This protocol is a general representation and may require optimization for this compound.
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl boronic acid (1.5 eq.), copper(II) acetate (0.1 eq.), and a suitable base such as triethylamine or pyridine (2.0 eq.).
-
Add a solvent such as dichloromethane (DCM) or toluene.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-aryl-3-(trifluoromethoxy)benzenesulfonamide.
Synthesis of Bioactive Molecules: COX-2 Inhibitors
The benzenesulfonamide moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The celebrated drug Celecoxib, for instance, features a 4-(trifluoromethyl)benzenesulfonamide group. By analogy, this compound is a valuable precursor for the synthesis of novel COX-2 inhibitors with potentially improved pharmacological profiles.
The synthesis of pyrazole-based COX-2 inhibitors typically involves the condensation of a 1,3-diketone with a substituted hydrazine. This compound can be converted to the corresponding hydrazine, 3-(trifluoromethoxy)phenylhydrazinylbenzenesulfonamide, which can then be used in the key cyclization step.
The following is a representative synthetic workflow for the preparation of a celecoxib analogue starting from this compound.
Figure 1. Synthetic workflow for a Celecoxib analogue.
Experimental Protocol: Synthesis of 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (A Celecoxib Analogue Intermediate) [1]
This protocol describes the synthesis of a key intermediate, a sulfonyl azide, which is a bioisostere of the sulfonamide group found in celecoxib.
-
Preparation of 3-(Trifluoromethoxy)benzenesulfonyl chloride: While a specific protocol for the chlorination of this compound is not provided in the search results, a general method involves reacting the sulfonamide with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
-
Preparation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione: This diketone can be synthesized via a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate.
-
Condensation and Cyclization:
-
To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq.) in a suitable solvent like ethanol, add 3-hydrazinylbenzenesulfonyl azide hydrochloride (1.1 eq.).
-
The reaction mixture is heated at reflux for several hours and monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide.
-
Quantitative Data for a Related Celecoxib Analogue Synthesis [1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 8a (meta-SO₂N₃ analogue) | >100 | 5.16 | >19.3 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive starting material for generating compound libraries with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. Further exploration into its reactivity and application in various coupling and cyclization reactions is warranted to fully exploit its potential in modern organic synthesis.
References
Application Notes and Protocols for 3-(Trifluoromethoxy)benzenesulfonamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzenesulfonamide is a key pharmaceutical intermediate valued for its trifluoromethoxy (-OCF3) group, which imparts desirable properties to drug candidates. The incorporation of the trifluoromethoxy moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make it a valuable building block in the design and synthesis of novel therapeutics, particularly in the development of enzyme inhibitors and modulators of ion channels.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective voltage-gated sodium channel (NaV1.6) inhibitor, 3-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylamino]-2-phenylpiperidine. This compound is a promising candidate for the treatment of neurological disorders such as epilepsy.
Application: Synthesis of a Selective NaV1.6 Inhibitor
Voltage-gated sodium channels, particularly the NaV1.6 isoform, are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] Dysregulation of NaV1.6 activity is implicated in neuronal hyperexcitability and seizure generation, making it a key target for antiepileptic drugs.[1][2][3][4] The target compound, 3-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylamino]-2-phenylpiperidine, is designed to selectively inhibit NaV1.6, offering a potential therapeutic advantage with a reduced side-effect profile compared to non-selective sodium channel blockers.
The synthesis of this inhibitor utilizes this compound as a precursor to introduce the trifluoromethoxy-substituted phenyl moiety, which is critical for the compound's biological activity.
Experimental Workflow for the Synthesis of 3-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylamino]-2-phenylpiperidine
Caption: Synthetic workflow for the target NaV1.6 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride
This protocol describes the conversion of 3-(trifluoromethoxy)aniline to the corresponding sulfonyl chloride, a key electrophile for subsequent reactions.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide
-
Copper(I) Chloride
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a reaction vessel, cool a mixture of concentrated hydrochloric acid and glacial acetic acid to -10°C.
-
Slowly add 3-(trifluoromethoxy)aniline to the cooled acid mixture while maintaining the temperature below -5°C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension to form the diazonium salt. The temperature must be strictly controlled between -10°C and -5°C.
-
In a separate vessel, saturate glacial acetic acid with sulfur dioxide gas and add a catalytic amount of copper(I) chloride.
-
Slowly add the prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.
-
Pour the reaction mixture over ice-water to precipitate the crude 3-(trifluoromethoxy)benzenesulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (crude) | >95% |
| Reaction Time | 4-6 hours |
Protocol 2: Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline
This protocol details the preparation of the aniline coupling partner.
Materials:
-
4-Chloro-3-nitro-benzotrifluoride
-
Sodium Methoxide
-
Methanol
-
Palladium on Carbon (10%)
-
Hydrogen Gas
Procedure:
-
Dissolve 4-chloro-3-nitro-benzotrifluoride in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with acetic acid, and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain crude 4-methoxy-3-nitrobenzotrifluoride.
-
Dissolve the crude product in methanol, add 10% Pd/C, and hydrogenate under a hydrogen atmosphere (50 psi) at room temperature overnight.
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain 2-methoxy-5-(trifluoromethoxy)aniline.
| Parameter | Value |
| Overall Yield | 75-85% |
| Purity | >98% (after chromatography) |
| Reaction Time | 24-36 hours |
Protocol 3: Reductive Amination for the Synthesis of the Final Product
This protocol describes the final coupling step to yield the target NaV1.6 inhibitor.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzaldehyde (prepared from the corresponding aniline)
-
(2S,3S)-3-amino-2-phenylpiperidine
-
Sodium Triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic Acid
Procedure:
-
To a solution of (2S,3S)-3-amino-2-phenylpiperidine (1.0 eq) in dichloroethane, add 2-methoxy-5-(trifluoromethoxy)benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylamino]-2-phenylpiperidine.
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity | >99% (after purification) |
| Reaction Time | 14-20 hours |
Mechanism of Action: NaV1.6 Inhibition
Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states to control the influx of sodium ions and thereby regulate neuronal excitability. The NaV1.6 channel is critical for the generation and propagation of action potentials.[1][2]
Caption: Signaling pathway of NaV1.6 and its inhibition.
In pathological conditions such as certain forms of epilepsy, gain-of-function mutations or overexpression of NaV1.6 can lead to an increased persistent sodium current, which lowers the threshold for action potential firing and results in neuronal hyperexcitability and spontaneous seizures.[1][4]
The synthesized inhibitor, 3-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylamino]-2-phenylpiperidine, is designed to preferentially bind to the inactivated state of the NaV1.6 channel. This stabilizes the channel in a non-conducting conformation, thereby reducing the influx of sodium ions and suppressing the excessive neuronal firing that underlies seizure activity. The trifluoromethoxy-substituted phenyl group plays a crucial role in the binding affinity and selectivity of the compound for the NaV1.6 channel.
References
- 1. Inhibition of NaV1.6 sodium channel currents by a novel series of 1,4-disubstituted-triazole derivatives obtained via copper-catalyzed click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
The Role of 3-(Trifluoromethoxy)benzenesulfonamide in Agrochemical Synthesis: An Analysis of Its Potential and Limitations
Introduction
3-(Trifluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that, due to its structural motifs, holds theoretical potential as a building block in the synthesis of novel agrochemicals. The trifluoromethoxy group is known to enhance the metabolic stability, lipophilicity, and biological activity of molecules, making it a desirable feature in the design of modern pesticides. Similarly, the benzenesulfonamide scaffold is present in numerous biologically active compounds, including herbicides and fungicides. However, a thorough review of scientific literature and patent databases reveals that while structurally related compounds are pivotal in agrochemical synthesis, this compound itself is not a commonly utilized precursor. This report synthesizes the available information on its relevance, explores the applications of its isomers and related derivatives, and provides context for the apparent lack of extensive research and application data for this specific compound.
Application in Agrochemical Synthesis: A Tale of Isomers
Research indicates that the positional isomer, 2-(Trifluoromethoxy)benzenesulfonamide, is a valuable intermediate in the production of certain herbicidally active compounds. In contrast, this compound has been identified as an "unwanted isomeric reaction product" in the synthesis of its 2-substituted counterpart. This suggests that the synthetic routes preferentially yield the 2-isomer, which is then carried forward in the development of active agrochemical ingredients. The separation of these isomers is a crucial step, with the 3-isomer being treated as an impurity to be removed.
While direct applications of this compound are not documented, the broader class of benzenesulfonamide derivatives sees extensive use in the agrochemical industry. For instance, various substituted benzenesulfonamides are precursors to sulfonylurea herbicides, a critical class of herbicides that inhibit the enzyme acetolactate synthase (ALS) in plants.
Potential Synthetic Pathways and Reactions
Although not a mainstream starting material, this compound could theoretically be employed in several chemical reactions to generate more complex molecules for agrochemical screening. The primary reactive sites are the sulfonamide group (-SO₂NH₂) and the aromatic ring, which can undergo electrophilic substitution.
A potential synthetic workflow for utilizing this compound could involve:
Caption: Potential synthetic routes for derivatization of this compound.
Herbicidal and Fungicidal Potential of Related Structures
While data on agrochemicals derived specifically from this compound is absent, studies on analogous structures provide insights into its potential. For example, a series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been designed and synthesized, demonstrating significant herbicidal activity against various weeds. This indicates that the 3-substituted benzenesulfonamide scaffold can indeed serve as a basis for potent herbicides.
The general class of trifluoromethyl and trifluoromethoxy-substituted anilides and related compounds has also been explored for fungicidal properties, showing activity against a range of plant pathogens.
Quantitative Data and Experimental Protocols: A Notable Gap
Conclusion
This compound represents a chemical structure with theoretical potential for agrochemical synthesis, largely due to the desirable properties imparted by the trifluoromethoxy and benzenesulfonamide moieties. However, the available evidence strongly suggests that it is primarily considered an impurity in the synthesis of its more synthetically useful 2-isomer. The absence of dedicated research, including the development of specific agrochemicals, detailed experimental protocols, and quantitative efficacy data, indicates that its role in practical agrochemical synthesis is, at present, negligible. Future research could explore novel synthetic routes that favor the formation of the 3-isomer or develop unique applications for it, but based on current knowledge, its utility in this field remains undemonstrated. Researchers and professionals in drug and agrochemical development should therefore focus on the more established isomers and derivatives for which a wealth of synthetic and biological data is available.
Application Notes and Protocols for Enzyme Inhibition Studies of 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzenesulfonamide belongs to the benzenesulfonamide class of chemical compounds. This class is renowned for its diverse biological activities, with many derivatives being potent inhibitors of various enzymes, most notably the carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in physiological processes such as pH regulation, CO2 transport, and ion exchange.[3][4] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for drug development.[4][5]
While specific enzyme inhibition data for this compound is not extensively available in public literature, its structural features suggest it is a promising candidate for enzyme inhibition studies, particularly against carbonic anhydrases. The trifluoromethoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which can in turn affect its binding affinity and selectivity for target enzymes.[3]
This document provides detailed protocols for the characterization of this compound as an enzyme inhibitor, with a focus on carbonic anhydrases. It also includes a summary of the inhibitory activities of structurally related compounds to provide a basis for expected potency.
Data Presentation: Inhibitory Activity of Structurally Related Benzenesulfonamide Derivatives
Although specific inhibition constants for this compound are not readily found, the following table summarizes the inhibitory activity (Ki) of several trifluoromethyl- and trifluoromethoxy-substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data can serve as a valuable reference for predicting the potential activity of this compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-(Trifluoromethyl)benzenesulfonamide | 1500 | 755 | 38.9 | 12.4 | [3] |
| 3-CF3-benzenesulfonamide | - | - | - | - | - |
| 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | - | - | - | - | |
| Di-meta-substituted fluorinated benzenesulfonamides (various) | - | - | 0.0045 - 56 | 0.24 - 90 | [5] |
| Benzenesulfonamides with triazole conjugates (various) | - | - | 0.03 - 0.06 µM | 0.02 µM | [4] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against various carbonic anhydrase isoforms. The assay is based on the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol, that can be measured spectrophotometrically.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (test inhibitor)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in DMSO.
-
Substrate Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile.
-
Enzyme Working Solutions: Dilute the stock solutions of each hCA isoform in the assay buffer to the desired final concentration (e.g., 10 nM).
-
-
Assay Protocol:
-
Add 2 µL of the test inhibitor or control (DMSO for no inhibition, Acetazolamide for positive control) at various concentrations to the wells of a 96-well plate.
-
Add 178 µL of the enzyme working solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Kinase Inhibitors Using 3-(Trifluoromethoxy)benzenesulfonamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the screening and characterization of potential kinase inhibitors, using 3-(Trifluoromethoxy)benzenesulfonamide as a representative compound. The document outlines a biochemical high-throughput screening (HTS) assay to determine the inhibitory effects of this compound on a target tyrosine kinase. Detailed methodologies for the assay, data analysis, and representative results are presented. Additionally, this note includes diagrams of a generic tyrosine kinase signaling pathway and the experimental workflow for inhibitor screening.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into a variety of approved drugs and clinical candidates targeting different enzymes.[1][2][3] This application note describes the use of this compound as a test compound in a typical kinase inhibitor screening workflow. The protocols provided herein are adaptable for screening libraries of compounds against various kinase targets.
Materials and Methods
Compound Handling:
This compound is prepared as a 10 mM stock solution in 100% DMSO. Serial dilutions are then prepared in assay buffer to achieve the final desired concentrations for the screening assay.
Kinase Assay Protocol (ADP-Glo™ Kinase Assay):
The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production is indicative of kinase inhibition.
Reagents:
-
Target Tyrosine Kinase (e.g., recombinant human VEGFR-2)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Protocol:
-
Compound Plating: Add 1 µL of this compound at various concentrations (or control vehicle) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 5 µL of a solution containing the tyrosine kinase and substrate in assay buffer to each well.
-
ATP Addition: Add 5 µL of ATP solution in assay buffer to initiate the kinase reaction. The final reaction volume is 11 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
Results
The inhibitory activity of this compound was assessed against a panel of related tyrosine kinases. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
| Kinase Target | This compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| Tyrosine Kinase A | 5.2 | 0.015 |
| Tyrosine Kinase B | 12.8 | 0.021 |
| Tyrosine Kinase C | > 50 | 0.018 |
Table 1: Inhibitory Activity of this compound against a panel of Tyrosine Kinases. The data are representative and show moderate inhibitory activity and selectivity for Tyrosine Kinase A. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
Visualizations
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: Workflow for the ADP-Glo™ kinase inhibitor screening assay.
Conclusion
The protocols and data presented in this application note demonstrate a robust workflow for the screening and initial characterization of small molecule kinase inhibitors, exemplified by this compound. The ADP-Glo™ assay provides a sensitive and reliable method for high-throughput screening to identify and characterize novel kinase inhibitors. The representative data indicates that this compound shows potential as a selective inhibitor of certain tyrosine kinases, warranting further investigation into its mechanism of action and cellular effects. While biochemical assays are a critical first step, it is recommended to follow up with cell-based assays to confirm the activity in a more physiological context.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Application Note: HPLC Analysis of 3-(Trifluoromethoxy)benzenesulfonamide
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Trifluoromethoxy)benzenesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and process monitoring. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated analytical method for this compound.
Introduction
This compound is a fluorinated aromatic sulfonamide derivative. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Accurate and precise analytical methods are therefore essential for the determination of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides due to its high resolution, sensitivity, and specificity.[1][3] This application note presents a validated isocratic HPLC method for the quantitative determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (Purity ≥ 98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The correlation coefficient (r²) was found to be > 0.999.
-
Precision: The precision of the method was evaluated by performing six replicate injections of a standard solution. The relative standard deviation (RSD) for the peak areas was less than 2%, indicating good precision.
-
Accuracy: The accuracy of the method was determined by a recovery study. The recovery of the analyte was found to be within 98-102%, demonstrating the accuracy of the method.
Data Presentation
The quantitative data for the validation of the HPLC method is summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Protocol
This section provides a step-by-step protocol for the analysis of this compound using the developed HPLC method.
-
System Preparation:
-
Prepare the mobile phase as described in Table 2.2.
-
Purge the HPLC pump to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development, validation, and routine analysis.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis in pharmaceutical and chemical industries. The validation data confirms that the method is linear, precise, and accurate, meeting the requirements for a robust analytical procedure.
References
Application Note: Quantitative Analysis of 3-(Trifluoromethoxy)benzenesulfonamide in Human Plasma using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(trifluoromethoxy)benzenesulfonamide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other applications in drug development requiring accurate measurement of this compound.
Introduction
This compound is a fluorinated aromatic sulfonamide.[1][2][3] The analysis of such compounds is crucial in various stages of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[4][5][6] This document provides a comprehensive protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in a biological matrix.
Experimental
2.1. Materials and Reagents
-
This compound (purity ≥97%)[1]
-
Internal Standard (IS): 3-(Trifluoromethyl)benzenesulfonamide or a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2.2. Sample Preparation
A protein precipitation method is utilized for sample preparation:
-
Allow plasma samples to thaw on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
This sample preparation workflow is depicted in the diagram below.
Caption: A flowchart illustrating the protein precipitation method for plasma samples.
2.3. LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/hr |
| Multiple Reaction Monitoring (MRM) | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 256.0 | 176.0 | 100 | 20 |
| Internal Standard (example) | 224.0 | 144.0 | 100 | 22 |
Note: Precursor and product ions are hypothetical and should be optimized based on experimental data. The molecular weight of this compound is approximately 257.19 g/mol ; the precursor ion in negative mode would be [M-H]⁻.
The logical flow of the analytical process is outlined below.
Caption: A diagram showing the sequential stages of the LC-MS/MS analysis.
Results and Discussion
3.1. Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Table 3: Quantitative Performance Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
Note: The data presented in this table is representative and should be confirmed through experimental validation.
The validation results demonstrate that this method is reliable for the quantification of this compound in human plasma over a wide dynamic range.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method meets typical validation criteria for bioanalytical assays.
References
- 1. calpaclab.com [calpaclab.com]
- 2. amiscientific.com [amiscientific.com]
- 3. 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethoxy)benzenesulfonamide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-(Trifluoromethoxy)benzenesulfonamide is noted in the literature primarily as an intermediate in pharmaceutical synthesis, its intrinsic molecular features—notably the trifluoromethoxy group—suggest significant, albeit underexplored, potential in material science. Drawing parallels with its isomer, 4-(trifluoromethoxy)benzenesulfonamide, this document outlines prospective applications and foundational protocols for leveraging this compound in the development of advanced materials. The trifluoromethoxy moiety is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity.[1] These notes, therefore, serve as a theoretical and practical guide for researchers venturing into the application of this compound in polymer science, coatings, and electronic materials.
Physicochemical Properties and Material Science Relevance
The unique combination of a trifluoromethoxy group and a sulfonamide functional group on a benzene ring suggests several properties that are highly valuable in material science.
| Property | Expected Characteristic | Relevance in Material Science |
| Thermal Stability | High, due to the strong C-F bonds in the -OCF3 group. | Development of high-performance polymers and coatings for applications requiring resistance to high temperatures.[1] |
| Chemical Resistance | Excellent, attributed to the electron-withdrawing nature of the -OCF3 group. | Formulation of durable coatings and materials for use in harsh chemical environments.[1] |
| Hydrophobicity & Oleophobicity | Significant, a common feature of fluorinated compounds. | Creation of self-cleaning surfaces, anti-fouling coatings, and moisture-resistant materials.[1] |
| Dielectric Properties | Potentially low dielectric constant, a known effect of fluorine incorporation in polymers. | Use in electronic materials as insulators and in the fabrication of microelectronics. |
| Reactivity | The sulfonamide group (-SO2NH2) provides a reactive site for polymerization and cross-linking. | Can be used as a monomer or a functional additive in polymer synthesis.[1] |
Potential Applications in Material Science
Based on its inferred properties, this compound could be a valuable building block in several areas of material science.
High-Performance Polymers
The compound can be potentially utilized as a monomer in the synthesis of specialty polymers such as polyamides, polyimides, or polyurethanes. The incorporation of the trifluoromethoxy group into the polymer backbone is expected to enhance the material's thermal, chemical, and mechanical properties.
Caption: Synthetic pathway from 3-TFMBSA to high-performance polymers.
Functional Coatings
As an additive or a reactive component in coating formulations, this compound can impart hydrophobicity and oleophobicity, leading to surfaces that are water- and oil-repellent. Such coatings are desirable for applications ranging from anti-graffiti paints to protective layers on electronic components.[1]
Advanced Electronic Materials
The introduction of fluorine-containing moieties is a common strategy to lower the dielectric constant of materials used in microelectronics. This compound could be explored as a component in the synthesis of low-k dielectric materials, which are crucial for reducing signal delay in integrated circuits.
Experimental Protocols
The following are generalized protocols for the investigation of this compound in material science applications.
Protocol for Synthesis of a Polyamide
This protocol describes a representative method for the polycondensation of this compound with a diacyl chloride to form a polyamide.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of a suitable diamine co-monomer (if required for chain extension, as the sulfonamide has two reactive hydrogens) in anhydrous DMAc containing LiCl (5% w/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash thoroughly with methanol and then with hot water.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Caption: Workflow for the synthesis and isolation of a polyamide.
Protocol for Material Characterization
Techniques for Polymer Characterization:
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm the formation of amide linkages and the presence of the -OCF3 group. | Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-F stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the polymer structure and confirm monomer incorporation. | Resonances corresponding to the aromatic and sulfonamide protons of the 3-TFMBSA unit. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and molecular weight distribution of the polymer. | Provides information on the degree of polymerization. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer. | A high decomposition temperature, indicating good thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A high Tg, suggesting a rigid polymer suitable for high-temperature applications. |
| Contact Angle Goniometry | Measure the hydrophobicity of a film cast from the polymer. | A high water contact angle, confirming the hydrophobic nature imparted by the -OCF3 group. |
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound presents an intriguing, yet largely untapped, potential for the creation of novel materials with advanced properties. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to explore its utility in material science. The strong electron-withdrawing nature of the trifluoromethoxy group, combined with the reactivity of the sulfonamide moiety, makes it a promising candidate for the development of next-generation polymers and functional materials. Further research is warranted to fully characterize its properties and validate its performance in these proposed applications.
References
Troubleshooting & Optimization
Technical Support Center: 3-(Trifluoromethoxy)benzenesulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(trifluoromethoxy)benzenesulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yields and product purity.
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic troubleshooting approach:
-
Reagent Quality:
-
3-(Trifluoromethoxy)benzenesulfonyl Chloride: This starting material is moisture-sensitive. Hydrolysis to the corresponding sulfonic acid will render it unreactive in this synthesis.[1] Ensure it is handled under anhydrous conditions. Using a freshly opened bottle or purifying the sulfonyl chloride before use is recommended.
-
Ammonia Source: Whether using aqueous ammonia, ammonium hydroxide, or ammonia gas, ensure the concentration is accurate. For reactions in organic solvents, ensure the solvent is anhydrous.
-
Solvent: The presence of water in the solvent can lead to the hydrolysis of the sulfonyl chloride.[1] Always use anhydrous solvents.
-
-
Reaction Conditions:
-
Temperature Control: The reaction of a sulfonyl chloride with ammonia is typically exothermic. It is crucial to maintain a low temperature (e.g., 0-10 °C) during the addition of the sulfonyl chloride to the ammonia solution to prevent side reactions and decomposition.[2]
-
Slow Addition: Adding the sulfonyl chloride solution dropwise to the ammonia solution helps to control the exotherm and maintain a consistent reaction temperature.[2]
-
Stoichiometry: While a 1:1 molar ratio is the theoretical minimum, using an excess of the ammonia source can help drive the reaction to completion.
-
-
Work-up and Purification:
-
Product Isolation: this compound is a solid. Ensure complete precipitation from the reaction mixture. Adjusting the pH and cooling the mixture can improve recovery.
-
Purification Losses: During recrystallization or chromatography, product loss can occur. Optimize the solvent system for recrystallization to maximize recovery of the pure product.
-
Q2: I am observing the formation of significant impurities in my reaction. What are the likely side products and how can I minimize them?
A2: The primary impurity is often the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Another potential side reaction is the formation of the disulfonimide, where two sulfonyl groups react with one ammonia molecule, although this is less common with a primary sulfonamide synthesis.
-
Minimizing Sulfonic Acid Formation: As mentioned, strictly anhydrous conditions are paramount. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
Preventing Over-reaction: Maintaining a low temperature and ensuring a sufficient excess of the ammonia source will favor the formation of the desired primary sulfonamide.
Q3: My purified product has a melting point lower than the literature value (122-126 °C). What could be the issue?
A3: A depressed melting point is a strong indicator of impurities. The most likely impurity is the starting sulfonyl chloride or the sulfonic acid hydrolysis product.
-
Purification Strategy:
-
Recrystallization: An effective method for purifying solid sulfonamides. Experiment with different solvent systems to find one that effectively removes the specific impurities in your sample.
-
Aqueous Wash: During the work-up, washing the organic extract with a dilute base (e.g., sodium bicarbonate solution) can help remove any acidic impurities like the sulfonic acid. Follow this with a water wash to remove any remaining base.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: The most common and direct method is the reaction of 3-(trifluoromethoxy)benzenesulfonyl chloride with an ammonia source, such as aqueous ammonia or ammonium hydroxide. This reaction is typically performed in a suitable solvent at a controlled temperature.
Q2: What is a reasonable expected yield for this synthesis?
A2: While specific yields for this compound are not widely published, a patent for the synthesis of the isomeric 2-trifluoromethoxy-benzenesulfonamide reports yields in the range of 85-89%.[3] With optimized conditions, a similar yield should be achievable for the 3-isomer.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting sulfonyl chloride from the sulfonamide product. The disappearance of the starting material spot indicates the completion of the reaction.
Data Presentation
The following table summarizes key reaction parameters and their impact on the yield of sulfonamide synthesis, based on general principles and data from related syntheses.
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 0-5 °C | Room Temperature | Condition A is expected to provide a higher yield by minimizing side reactions. |
| Reagent Addition | Dropwise over 30 min | All at once | Dropwise addition (Condition A) allows for better temperature control and often leads to a cleaner reaction and higher yield. |
| Solvent | Anhydrous THF | THF (not dried) | Anhydrous conditions (Condition A) are crucial to prevent hydrolysis of the sulfonyl chloride, leading to a significantly higher yield. |
| Ammonia | 2 eq | 1.1 eq | A larger excess of ammonia (Condition A) can help to ensure the reaction goes to completion, potentially increasing the yield. |
Experimental Protocols
Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl Chloride
A common method for the synthesis of aryl sulfonyl chlorides is through a Sandmeyer-type reaction starting from the corresponding aniline. 3-(Trifluoromethoxy)aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) salt.
Synthesis of this compound
The following is a general protocol based on standard procedures for sulfonamide synthesis. Optimization may be required to achieve the best results.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a 2M solution of ammonia in methanol (2.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 3-(trifluoromethoxy)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF). Add this solution to the dropping funnel.
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Reaction: Add the sulfonyl chloride solution dropwise to the stirred ammonia solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.
References
Technical Support Center: Benzenesulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzenesulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Low or No Product Yield
Q1: My benzenesulfonamide synthesis has a very low yield or has failed completely. What are the common initial checks I should perform?
A1: Low yields in benzenesulfonamide synthesis can often be traced back to issues with reagents or reaction conditions. Here are the primary factors to investigate:
-
Reagent Quality:
-
Benzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive under typical amidation conditions. It is crucial to use a fresh bottle or a properly stored, anhydrous sample.
-
Amine: Ensure the amine is pure and dry. Some amines can absorb atmospheric carbon dioxide.
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Solvent: The presence of water in the solvent can lead to the hydrolysis of the benzenesulfonyl chloride. Always use anhydrous solvents.
-
Base: If a base like pyridine or triethylamine is used, it must be dry.
-
-
Reaction Conditions:
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. For less reactive amines, gentle heating might be necessary; however, excessive heat can promote side reactions.[1]
-
Stoichiometry: A common starting point is a 1:1 molar ratio of the amine to benzenesulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) if used to scavenge the HCl produced.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2]
-
Q2: I suspect a side reaction is consuming my starting materials. What are the most common side reactions in benzenesulfonamide synthesis?
A2: The most prevalent side reaction is the hydrolysis of benzenesulfonyl chloride by any residual water in the reaction mixture. Another common issue, particularly with primary amines, is the formation of a double-sulfonated product, N,N-bis(phenylsulfonyl)amine, if an excess of benzenesulfonyl chloride is used in the presence of a strong base. With secondary amines, over-alkylation is not a concern, but the reaction may be slower. Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[3]
II. Purification and Characterization Issues
Q3: I'm having trouble purifying my benzenesulfonamide product by recrystallization. What are some common problems and their solutions?
A3: Recrystallization can be challenging. Here are some common issues and how to address them:
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Oiling Out: The compound separates as an oil instead of crystals. This often happens if the solution is too concentrated or cools too quickly, especially for low-melting point solids.
-
Solution: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Using a solvent pair can sometimes help.
-
-
No Crystal Formation: The product remains in solution even after cooling.
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Solution: The solution may be too dilute; try evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Further cooling in an ice bath may also be necessary.
-
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Colored Impurities: The resulting crystals are discolored.
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Solution: If the impurities are colored and insoluble in the hot solvent, a hot filtration step can be performed. Alternatively, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.
-
Q4: My product appears impure after purification. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials (amine or benzenesulfonyl chloride), the hydrolysis product (benzenesulfonic acid), and any byproducts from side reactions.
-
Removal Strategies:
-
Washing: If the impurity is benzenesulfonic acid, washing the crude product with a dilute aqueous base solution can help remove it. Unreacted amine can sometimes be removed by washing with a dilute aqueous acid solution.
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Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities. A solvent system can be developed using TLC to achieve good separation.
-
III. Hinsberg Test for Amine Characterization
Q5: How can I use benzenesulfonyl chloride to determine if I have a primary, secondary, or tertiary amine?
A5: The Hinsberg test is a classical chemical test for distinguishing between primary, secondary, and tertiary amines based on their reactivity with benzenesulfonyl chloride in the presence of an aqueous alkali (like NaOH or KOH).[4][5]
-
Primary Amine: Reacts to form a sulfonamide that is soluble in the alkali solution. The hydrogen on the nitrogen of the sulfonamide is acidic and is deprotonated by the base, forming a soluble salt. Acidification of this solution will precipitate the sulfonamide.[3][4]
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Secondary Amine: Reacts to form a sulfonamide that is insoluble in the alkali solution and precipitates out. The resulting sulfonamide has no acidic proton on the nitrogen and therefore does not dissolve in the base.[3][4]
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Tertiary Amine: Does not react with benzenesulfonyl chloride to form a stable sulfonamide. The amine will remain as an insoluble layer.[3][4]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Benzenesulfonamide Synthesis
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [6] |
| p-Toluidine | Tosyl chloride | Pyridine | - | 0-25 | - | 100 | [6] |
| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | - | 85 | [7] |
| Propan-1-amine | 4-Methylbenzenesulfonyl chloride | Na₂CO₃ | Water | - | 2-3 | - | [8] |
| Proline | p-Toluenesulfonyl azide | DBU | 1,2-Dichloroethane (DCE) | 60 | 6 | 88 | |
| Various amines | Various sulfonyl chlorides | K₂CO₃ | Acetone | 0 to RT | 1 | - | [2] |
| 2-Amino anthraquinone | Benzenesulfochloride | Pyridine | Pyridine | 45 | 4 | ~96 |
Note: Yields can vary significantly based on the specific substrates, purity of reagents, and reaction scale.
Experimental Protocols
General Procedure for the Synthesis of Benzenesulfonamide from Benzenesulfonyl Chloride and Ammonia
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Benzenesulfonyl chloride
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Aqueous ammonia (e.g., 28-30%)
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Deionized water
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Ice bath
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Stirring apparatus
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
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In a flask equipped with a magnetic stirrer, cool a sufficient volume of aqueous ammonia in an ice bath to approximately 0-5 °C.
-
Slowly, and with vigorous stirring, add benzenesulfonyl chloride dropwise to the cold ammonia solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, continue to stir the mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by TLC.
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Once the reaction is complete, collect the precipitated solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold deionized water to remove any unreacted ammonia and ammonium chloride salts.
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Dry the product, for example, in a vacuum oven, to obtain the crude benzenesulfonamide.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Troubleshooting Workflow for Low Yield in Benzenesulfonamide Synthesis
A troubleshooting workflow for addressing low product yield in benzenesulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. frontiersrj.com [frontiersrj.com]
- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(Trifluoromethoxy)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Trifluoromethoxy)benzenesulfonamide.
I. Synthesis Overview and Key Stages
The synthesis of this compound is typically a two-stage process. The first stage involves the preparation of the key intermediate, 3-(Trifluoromethoxy)benzenesulfonyl chloride. The second stage is the subsequent reaction of this sulfonyl chloride with an amine source to form the desired sulfonamide.
Caption: General two-stage synthesis workflow for this compound.
II. Stage 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride - Troubleshooting and FAQs
This section addresses common issues encountered during the preparation of the sulfonyl chloride intermediate.
Frequently Asked Questions (FAQs):
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Q1: What are the common starting materials for the synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride?
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A1: The most common starting material is 3-(Trifluoromethoxy)aniline. Alternative routes might involve direct chlorosulfonylation of trifluoromethoxybenzene, but this can lead to isomeric mixtures and is often less selective.
-
-
Q2: What is the purpose of the diazotization step?
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A2: The diazotization of 3-(Trifluoromethoxy)aniline with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) converts the amino group into a diazonium salt. This diazonium group is an excellent leaving group, facilitating the subsequent introduction of the sulfonyl chloride moiety.[1]
-
-
Q3: Why is temperature control critical during diazotization?
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of sulfonyl chloride | Incomplete diazotization. | Ensure the reaction temperature is maintained below 5°C. Check the purity and stoichiometry of the sodium nitrite. |
| Decomposition of the diazonium salt. | Add the sodium nitrite solution slowly to maintain the low temperature. Use the diazonium salt immediately in the next step. | |
| Inefficient sulfonyl group introduction. | Ensure the sulfur dioxide is bubbled through the reaction mixture efficiently. Check the activity of the copper catalyst. | |
| Formation of side products (e.g., phenols) | Reaction of the diazonium salt with water. | Maintain a low reaction temperature and use a non-aqueous workup if possible. |
| Difficulty in isolating the product | The product may be an oil. | Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) followed by careful removal of the solvent under reduced pressure is recommended. |
III. Stage 2: Synthesis of this compound - Troubleshooting and FAQs
This section focuses on the conversion of the sulfonyl chloride to the final sulfonamide product.
Frequently Asked Questions (FAQs):
-
Q1: What are the typical reaction conditions for converting the sulfonyl chloride to the sulfonamide?
-
A1: The reaction is typically carried out by treating the sulfonyl chloride with an ammonia source, such as aqueous ammonia (ammonium hydroxide), in a suitable solvent like dichloromethane or tetrahydrofuran (THF).[3] The reaction is often performed at room temperature.
-
-
Q2: Are there any specific safety precautions for handling sulfonyl chlorides?
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A2: Yes, sulfonyl chlorides are reactive and moisture-sensitive compounds. They can react with water to produce corrosive hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3]
-
-
Q3: How can the progress of the reaction be monitored?
-
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting sulfonyl chloride and the appearance of the sulfonamide product.[3]
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of sulfonamide | Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture. Ensure an adequate excess of the ammonia source is used. |
| Hydrolysis of the sulfonyl chloride. | Use anhydrous solvents and reagents. Add the sulfonyl chloride to the ammonia solution slowly to minimize localized heating. | |
| Formation of multiple products | Over-reaction or side reactions. | Control the reaction temperature. Consider using a less reactive ammonia source or adding a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[3] |
| Purification challenges | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method. |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride from 3-(Trifluoromethoxy)aniline (Adapted from similar procedures) [1][2]
-
Diazotization:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-(Trifluoromethoxy)aniline to a mixture of concentrated hydrochloric acid and glacial acetic acid.
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Cool the mixture to -10°C in a dry ice-ethanol bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C. Stir for an additional 30 minutes after the addition is complete.
-
-
Sulfonylation:
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In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.
-
Add cuprous chloride to the acetic acid/sulfur dioxide solution and continue bubbling sulfur dioxide until the suspension turns blue-green.
-
Cool this mixture in an ice bath.
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Slowly add the cold diazonium salt solution from step 1 to the acetic acid/sulfur dioxide/copper chloride mixture, keeping the temperature below 10°C.
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After the addition is complete, allow the mixture to stir and warm to room temperature.
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Pour the reaction mixture into ice water and extract the product with dichloromethane.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Trifluoromethoxy)benzenesulfonyl chloride.
-
Protocol 2: Synthesis of this compound [3]
-
Dissolve the crude 3-(Trifluoromethoxy)benzenesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Dilute the reaction mixture with the organic solvent and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.
V. Data Presentation
Table 1: Typical Reaction Parameters for Sulfonamide Synthesis
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.[3] |
| Base | Pyridine, Triethylamine (TEA), or excess amine | A non-nucleophilic base can be used to neutralize the HCl byproduct.[3] |
| Temperature | 0°C to room temperature | Some reactions may require gentle heating, but excessive heat can lead to decomposition.[3] |
| Reaction Time | 1 to 24 hours | Monitor by TLC or LC-MS for completion. |
| Stoichiometry | Sulfonyl chloride:Amine (1:1.1 to 1:2) | A slight excess of the amine is often used to ensure complete conversion of the sulfonyl chloride. |
VI. Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
Technical Support Center: Degradation of 3-(Trifluoromethoxy)benzenesulfonamide in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)benzenesulfonamide. The information is designed to address common issues encountered during experimental procedures involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound solutions to minimize degradation?
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on the general chemistry of sulfonamides, the most probable degradation pathways involve hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions[2]. Photodegradation can also occur upon exposure to light[3]. The trifluoromethoxy group itself is generally stable to chemical, electrochemical, thermal, and photochemical degradation[1].
Q3: How can I detect and quantify the degradation of this compound and its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is one of the most commonly used techniques for analyzing the degradation of pharmaceutical compounds[4]. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products by analyzing their mass-to-charge ratio and fragmentation patterns[4][5].
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to generate product-related variants and develop analytical methods to determine the degradation products that may form during long-term stability studies.[6] These studies typically involve exposing the compound to conditions more severe than accelerated stability testing, such as high and low pH, elevated temperature, light, and oxidizing agents.[6][7] The goal is to achieve a desirable amount of degradation, typically in the range of 10-20%.[6]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram after storing the this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Verify the storage conditions (temperature, light exposure).2. Analyze a freshly prepared sample as a control.3. Perform forced degradation studies (see Experimental Protocol below) to intentionally generate and identify degradation products.4. Use LC-MS to identify the molecular weights of the unknown peaks and deduce their structures.[4][5] |
| Contamination | 1. Check the purity of the solvent and any other reagents used.2. Ensure glassware is scrupulously clean.3. Run a blank injection (solvent only) to identify any peaks originating from the mobile phase or system. |
| Interaction with container | 1. Investigate potential leaching from the storage container, especially if plasticware is used.2. Store a parallel sample in a different, inert container material (e.g., borosilicate glass) for comparison. |
Issue 2: The concentration of my this compound solution is decreasing over time.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Review the solution's pH, as sulfonamides can be susceptible to hydrolysis at acidic or basic pH.[2]2. Protect the solution from light, as photodegradation is a common pathway for sulfonamides.[3]3. Evaluate the storage temperature; higher temperatures can accelerate degradation.[7] |
| Adsorption to surfaces | 1. Consider if the compound is adsorbing to the surface of the container or filtration membranes.2. Use low-adsorption vials and filters if necessary.3. Quantify the amount of compound in a fresh sample before and after transfer to the storage container. |
| Evaporation of solvent | 1. Ensure the container is properly sealed to prevent solvent evaporation, which would concentrate the analyte but might be misinterpreted if dilutions are made based on the original volume.2. Use a container with a tight-fitting cap or seal. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the conditions based on their specific experimental setup and analytical methods.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions: (The extent of stress should be sufficient to cause 10-20% degradation[6])
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Keep the solid compound and the solution at 60°C for 48 hours.
-
Photodegradation: Expose the solution to a light source that provides UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
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Characterize any significant degradation products using LC-MS.[8]
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 100.0 | 88.5 | 11.5 | 2 |
| 0.1 M NaOH (60°C) | 24 | 100.0 | 85.2 | 14.8 | 3 |
| 3% H₂O₂ (RT) | 24 | 100.0 | 95.1 | 4.9 | 1 |
| Thermal (60°C) | 48 | 100.0 | 98.7 | 1.3 | 1 |
| Photolytic | 24 | 100.0 | 92.3 | 7.7 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Chromatographic Data of Degradation Products
| Degradation Product | Retention Time (min) | Relative Retention Time |
| This compound | 10.5 | 1.00 |
| Degradant 1 (from acid hydrolysis) | 6.2 | 0.59 |
| Degradant 2 (from acid hydrolysis) | 8.1 | 0.77 |
| Degradant 3 (from base hydrolysis) | 4.5 | 0.43 |
| Degradant 4 (from base hydrolysis) | 7.3 | 0.70 |
| Degradant 5 (from photolysis) | 12.1 | 1.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
Caption: Troubleshooting unexpected degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-(Trifluoromethoxy)benzenesulfonamide Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 3-(trifluoromethoxy)benzenesulfonamide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound? A1: The most established industrial-scale route involves a two-step process. First, the chlorosulfonation of 3-(trifluoromethoxy)benzene with chlorosulfonic acid to produce 3-(trifluoromethoxy)benzenesulfonyl chloride. This intermediate is then subjected to amination, typically using aqueous ammonia, to yield the final product. An alternative starting point can be 3-(trifluoromethoxy)aniline, which is a key building block in the pharmaceutical industry.[1][2]
Q2: What are the primary safety hazards associated with this synthesis, particularly during scale-up? A2: The primary hazard is the use of chlorosulfonic acid (CSA). CSA is a highly corrosive and reactive strong acid and a powerful desiccant.[3][4] It reacts violently and exothermically with water, releasing large quantities of toxic and corrosive hydrochloric acid and sulfuric acid fumes.[5][6] Contact with liquid CSA causes severe chemical and thermal burns, and its vapor is extremely irritating to the respiratory system, skin, and eyes, potentially causing delayed lung damage.[3][4][7] It is also a strong oxidizing agent that can react violently with combustible materials, metals, and bases.[5][6]
Q3: What are the critical process parameters that must be controlled during the chlorosulfonation step? A3: Temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10°C) during the slow addition of the aromatic substrate to the chlorosulfonic acid is crucial to minimize the formation of the diaryl sulfone byproduct.[2] The stoichiometry is also critical; an excess of chlorosulfonic acid is generally used to drive the reaction to completion and reduce sulfone formation.[2]
Q4: How is the final this compound product typically purified on a large scale? A4: The crude product obtained after amination is typically a solid. The most common large-scale purification method is recrystallization from a suitable solvent system. The choice of solvent depends on the impurity profile but often involves alcohols, such as ethanol or isopropanol, or aqueous mixtures. Filtration followed by thorough drying of the crystalline product is the final step.
Troubleshooting Guide
Chlorosulfonation Stage
-
Q: My yield of 3-(trifluoromethoxy)benzenesulfonyl chloride is low, and I'm observing a significant amount of a high-melting point solid.
-
A: This is likely due to the formation of the diaryl sulfone byproduct. To mitigate this, ensure that the 3-(trifluoromethoxy)benzene is added slowly to a well-stirred excess of chlorosulfonic acid while maintaining a low reaction temperature (0-10°C).[2] Adding the acid to the benzene will dramatically increase the formation of the sulfone.[2]
-
-
Q: I am experiencing a dangerous exotherm and excessive fuming during the water/ice quench of the chlorosulfonation reaction.
-
A: This is expected, as chlorosulfonic acid reacts violently with water.[5] On a large scale, the reaction mixture must be transferred slowly and controllably onto a large excess of crushed ice with highly efficient cooling and stirring. The entire process must be conducted in a well-ventilated area or a reactor equipped with a robust scrubbing system to handle the large volumes of HCl gas generated.[5]
-
Amination Stage
-
Q: The conversion of the sulfonyl chloride to the sulfonamide is incomplete.
-
A: Incomplete conversion can result from insufficient ammonia, poor mixing, or inadequate reaction time. Ensure a sufficient excess of the ammonia solution is used. On a larger scale, mass transfer can be limiting, so vigorous agitation is necessary to ensure proper mixing of the organic sulfonyl chloride and the aqueous ammonia phases. Extending the reaction time or slightly increasing the temperature (while monitoring for potential side reactions) can also improve conversion.
-
-
Q: The purity of my final product is low after isolation.
-
A: Impurities can include unreacted sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), or byproducts from side reactions. Ensure the pH is adjusted correctly during work-up to remove acidic impurities. If purity remains an issue, a carefully optimized recrystallization protocol is necessary. Consider performing solvent screening to find a system that effectively separates the product from the specific impurities present.
-
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl Chloride
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a gas outlet connected to a scrubber system with a 3-5 fold molar excess of chlorosulfonic acid.
-
Cooling: Cool the chlorosulfonic acid to 0-5°C with constant stirring.
-
Substrate Addition: Add 3-(trifluoromethoxy)benzene dropwise from the addition funnel to the cooled chlorosulfonic acid over 2-4 hours. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20°C) for 1-3 hours to ensure the reaction goes to completion.
-
Quenching: Prepare a separate vessel with a large quantity of crushed ice (at least 10-15 times the weight of the reaction mixture). Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This step is extremely exothermic and will release HCl gas.[5] Maintain the quench pot temperature below 20°C.
-
Extraction: Extract the aqueous slurry with a suitable solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic extracts with water and then a saturated sodium bicarbonate solution to remove residual acids.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethoxy)benzenesulfonyl chloride, which can be used directly or purified by vacuum distillation.[8]
Protocol 2: Synthesis of this compound
-
Reactor Setup: In a reactor equipped for biphasic reactions, dissolve the crude 3-(trifluoromethoxy)benzenesulfonyl chloride in a water-immiscible solvent (e.g., toluene or dichloromethane).
-
Ammonia Addition: Cool the solution to 10-15°C and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) slowly while maintaining the temperature.
-
Reaction: Stir the biphasic mixture vigorously for several hours at ambient temperature until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: Separate the organic layer. The product may precipitate from the mixture. If so, filter the solid. If the product remains in the organic layer, wash it with water, and then crystallize the product by adding an anti-solvent or by concentrating the solution and cooling.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-(Trifluoromethoxy)aniline | 1535-73-5 | C₇H₆F₃NO | 177.13 | - | - |
| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 | 151-152 | 1.753 |
| 3-(Trifluoromethoxy)benzenesulfonyl chloride | 220227-84-9 | C₇H₄ClF₃O₃S | 260.62 | 229-230 | 1.530 |
| This compound | 71411-87-7 | C₇H₆F₃NO₃S | 241.19 | - | - |
Table 2: Summary of Recommended Reaction Parameters for Scale-Up
| Parameter | Chlorosulfonation Stage | Amination Stage | Rationale |
| Stoichiometry | 3-5 eq. Chlorosulfonic Acid | >5 eq. Aqueous Ammonia | Drives reaction to completion; minimizes byproducts. |
| Temperature | 0-10°C (Addition) | 10-25°C | Controls exotherm and prevents byproduct formation. |
| Agitation | Moderate to High | High (Vigorous) | Ensures homogeneity in a single phase; promotes reaction in a biphasic system. |
| Addition Time | 2-4 hours | 1-2 hours | Controls reaction rate and temperature. |
| Work-up | Slow quench onto excess ice | Phase separation, crystallization | Safely handles highly reactive reagent; isolates solid product. |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. orgsyn.org [orgsyn.org]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 5. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. 3-(三氟甲氧基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Trifluoromethoxylated Compounds
Welcome to the technical support center for the synthesis of trifluoromethoxylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethoxy (OCF₃) group into organic molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of trifluoromethoxylated compounds.
Issue 1: Low or No Product Yield
Q: My trifluoromethoxylation reaction is giving a low yield or no desired product. What are the common causes and how can I improve it?
A: Low yields are a frequent issue in trifluoromethoxylation reactions. The underlying causes can often be traced back to reagent stability, reaction conditions, or substrate reactivity. Here’s a step-by-step guide to troubleshoot this problem:
-
Reagent Quality and Handling:
-
Reagent Decomposition: Many trifluoromethoxylating reagents are sensitive to moisture and air. Ensure that reagents are handled under an inert atmosphere (e.g., argon or nitrogen). Some reagents, like Umemoto's reagent, are also thermally unstable and require low temperatures for storage and reaction.[1][2]
-
Proper Activation: Nucleophilic trifluoromethoxylation often requires an activator, such as a fluoride source (e.g., CsF or KF) to generate the trifluoromethoxide anion in situ.[1][3] Ensure the activator is of high purity and added under anhydrous conditions. The use of crown ethers, like 18-crown-6, can be critical for the solubility and reactivity of the fluoride source.[1]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can lead to the decomposition of reagents and the formation of byproducts.[1] Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
-
Temperature Control: Many trifluoromethoxylation reactions have a narrow optimal temperature range. For thermally unstable reagents, reactions may need to be conducted at very low temperatures (-90 to -10 °C).[1] For less reactive substrates, higher temperatures may be necessary, but this can also lead to reagent decomposition and side reactions.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction outcomes. Aprotic solvents like MeNO₂, MeCN, and DMF are commonly used.[1][4]
-
-
Substrate Reactivity:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substrate can influence its reactivity. For example, in silver-catalyzed fluorodecarboxylation, substrates with electron-withdrawing groups on an aromatic ring tend to give good yields, while those with electron-donating groups may result in lower yields.[1]
-
Steric Hindrance: Sterically hindered substrates may react slower or require more forcing conditions, which can lead to lower yields due to competing decomposition pathways.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I identify and minimize them?
A: The formation of side products is a common challenge. Understanding the potential side reactions for your chosen method is key to minimizing their formation.
-
Common Side Products:
-
C-Trifluoromethylation: With electrophilic reagents like the Togni reagent, C-trifluoromethylation of aromatic substrates can be a major side reaction, especially with phenols where reaction at the ortho or para position can compete with O-trifluoromethylation.[1]
-
Over-reaction: In radical C-H trifluoromethoxylation, using a large excess of the arene substrate is often necessary to prevent the formation of bis-trifluoromethoxylated side products.[5]
-
Hydrolysis/Decomposition Products: The trifluoromethoxide anion is unstable and can decompose to fluoride and fluorophosgene.[6] In the presence of moisture, trifluoromethoxylated products or intermediates can also be susceptible to hydrolysis.
-
Bromination/Fluorination: In some silver-mediated reactions, simultaneous bromination or fluorination of the aromatic ring can occur, especially with electron-rich substrates.[1]
-
-
Strategies to Minimize Side Products:
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reagents. For instance, in radical reactions, using the aromatic substrate as the limiting reagent can lead to multiple additions of the OCF₃ group.
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to suppress side reactions that have higher activation energies.
-
Choice of Reagent: Different reagents have different selectivities. If C-trifluoromethylation is an issue with an electrophilic reagent, exploring a nucleophilic or radical pathway might be beneficial.
-
Issue 3: Poor Regioselectivity
Q: I am observing a mixture of regioisomers in my C-H trifluoromethoxylation of arenes. How can I improve the regioselectivity?
A: Achieving high regioselectivity in direct C-H trifluoromethoxylation is a significant challenge, particularly with radical methods.[7]
-
Factors Influencing Regioselectivity:
-
Directing Groups: The use of directing groups on the aromatic substrate can be an effective strategy to control the position of trifluoromethoxylation.
-
Reaction Mechanism: The inherent mechanism of the reaction plays a crucial role. Radical additions to arenes often result in a mixture of isomers, with the distribution influenced by the electronic properties of the substrate.[8]
-
Catalyst and Ligand Effects: In metal-mediated reactions, the choice of catalyst and ligands can influence the regioselectivity. For instance, in a silver-mediated C-H trifluoromethoxylation of pyridines, exclusive ortho-selectivity was observed.[9]
-
-
Strategies for Improving Regioselectivity:
-
Substrate Modification: Introduce a directing group that can be later removed.
-
Method Selection: If direct C-H functionalization gives poor selectivity, consider a pre-functionalization strategy, such as trifluoromethoxylation of an aryl halide or boronic acid, which offers better positional control.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethoxylation reagents and their general applications?
A1: Trifluoromethoxylation reagents can be broadly categorized into three classes:
-
Nucleophilic Reagents: These reagents deliver the trifluoromethoxide anion (⁻OCF₃). They are typically used for the trifluoromethoxylation of alkyl halides and other electrophilic substrates. Examples include trifluoromethyl trifluoromethanesulfonate (TFMT) and trifluoromethyl nonafluorobutanesulfonate (TFNf).[1] The trifluoromethoxide anion is highly unstable, making these reactions challenging to handle.[7]
-
Electrophilic Reagents: These reagents deliver an electrophilic trifluoromethoxy group. They are often used for the trifluoromethoxylation of nucleophiles like alcohols and phenols. Examples include Umemoto's reagents and Togni's hypervalent iodine reagents.[1][10] These reactions can sometimes suffer from competing C-trifluoromethylation.[1]
-
Radical Reagents: These reagents generate the trifluoromethoxy radical (•OCF₃). They are primarily used for the C-H trifluoromethoxylation of arenes and heteroarenes.[8] A key challenge with this approach is controlling regioselectivity and preventing over-reaction.[5][7]
Q2: What are the key safety precautions to consider when working with trifluoromethoxylation reagents?
A2: Safety is paramount when handling these reactive compounds. Key precautions include:
-
Inert Atmosphere: Many reagents are sensitive to air and moisture and should be handled in a glovebox or under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, as some reagents or byproducts (e.g., fluorophosgene) are toxic and volatile.
-
Temperature Control: Be aware of the thermal stability of the reagents. Some require storage and handling at low temperatures to prevent decomposition.[1]
-
Quenching: Have a proper quenching procedure in place to safely neutralize reactive species at the end of the reaction.
Q3: How do I purify my trifluoromethoxylated product?
A3: Purification can be challenging due to the physical properties of trifluoromethoxylated compounds and the presence of fluorinated byproducts.
-
Chromatography: Flash column chromatography on silica gel is a common purification method. However, the high lipophilicity of some trifluoromethoxylated compounds may require less polar eluent systems.
-
Distillation: For volatile liquid products, distillation can be an effective purification technique.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Washing: Aqueous workups are crucial for removing inorganic salts and water-soluble byproducts.
Q4: Can trifluoromethoxylation reactions be scaled up?
A4: Scaling up trifluoromethoxylation reactions presents several challenges:[11]
-
Reagent Cost and Availability: Some specialized reagents are expensive, which can be a limiting factor for large-scale synthesis.[1]
-
Heat Transfer: Many reactions are exothermic or require precise temperature control. Maintaining a consistent temperature throughout a larger reaction vessel can be difficult.
-
Safety: The risks associated with handling hazardous reagents and potential runaway reactions increase at a larger scale.
-
Mixing: Efficient mixing is crucial for reproducible results and can be more challenging in large reactors.
Despite these challenges, some methods, particularly those using more stable and readily available reagents, have been successfully scaled up.[9][11]
Quantitative Data Summary
Table 1: Comparison of Trifluoromethoxylation Methods for Arenes
| Method | Reagent/Catalyst | Substrate Scope | Typical Yields | Key Challenges |
| Radical C-H Trifluoromethoxylation | --INVALID-LINK--₂, BTMP | Electron-poor/neutral arenes | 35-81%[8] | Poor regioselectivity, over-reaction.[5][7] |
| Silver-Mediated C-H Trifluoromethoxylation | AgF₂, TFMS, Selectfluor | Electron-rich/neutral arenes, pyridines | 50-80%[12] | Stoichiometric silver salts required.[9] |
| Photocatalytic Radical Coupling | Togni Reagent, Cs₂CO₃ | N-aryl-N-hydroxylamines | 45-66%[1] | Limited to ortho-aminoaryl products.[1] |
Table 2: Troubleshooting Guide for Low Yield in Trifluoromethoxylation
| Symptom | Possible Cause | Recommended Solution |
| No reaction | Inactive reagent | Use fresh, properly stored reagent. Handle under inert atmosphere. |
| Insufficient activation | Ensure activator (e.g., CsF) is dry and use an appropriate amount. Consider adding a crown ether.[1] | |
| Low conversion | Poor substrate reactivity | Increase reaction temperature (if reagent is stable), use a more reactive reagent, or modify the substrate. |
| Presence of water | Use anhydrous solvents and oven-dried glassware.[1] | |
| Product decomposition | Reaction temperature too high | Run the reaction at a lower temperature. Monitor reaction progress and quench promptly. |
| Unstable product | Use a milder workup procedure. Purify quickly after workup. |
Experimental Protocols
Protocol 1: Silver-Mediated Oxidative O-Trifluoromethylation of Alcohols
This protocol is adapted from a general procedure for the silver-mediated trifluoromethylation of aliphatic alcohols.[1]
Materials:
-
Aliphatic alcohol (1.0 equiv)
-
AgOTf (1.5 equiv)
-
2-Fluoropyridine (2.0 equiv)
-
Selectfluor (1.5 equiv)
-
TMSCF₃ (3.0 equiv)
-
KF (3.0 equiv)
-
Anhydrous MeCN
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the aliphatic alcohol, AgOTf, 2-fluoropyridine, Selectfluor, and KF.
-
Add anhydrous MeCN via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Critical Parameters:
-
Anhydrous conditions are essential.
-
The slow addition of TMSCF₃ at low temperature is important to control the reaction rate.
-
The reaction is sensitive to the purity of the silver salt.
Protocol 2: Radical C-H Trifluoromethoxylation of Arenes using Photoredox Catalysis
This protocol is a general representation of a photocatalytic C-H trifluoromethoxylation.[8]
Materials:
-
Arene (5.0 equiv)
-
Trifluoromethoxylation reagent (e.g., BTMP, 1.0 equiv)
-
--INVALID-LINK--₂ (1.5 mol%)
-
KF (0.1 equiv)
-
Anhydrous MeCN
Procedure:
-
In a reaction vessel suitable for photochemistry, combine the arene, trifluoromethoxylation reagent, --INVALID-LINK--₂, and KF.
-
Add anhydrous MeCN and degas the solution with argon for 15-20 minutes.
-
Irradiate the mixture with blue LEDs at room temperature for 16 hours.
-
After the reaction is complete (monitored by GC-MS or ¹⁹F NMR), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the trifluoromethoxylated arene isomers.
Critical Parameters:
-
Thorough degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
The use of a significant excess of the arene is necessary to minimize the formation of di-trifluoromethoxylated products.[5]
-
The light source and reaction time should be optimized for the specific substrate.
Visualizations
Caption: General experimental workflow for trifluoromethoxylation.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 6. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-(Trifluoromethoxy)benzenesulfonamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(Trifluoromethoxy)benzenesulfonamide and its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of 3-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an ammonia surrogate. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The most significant byproduct is 3-(trifluoromethoxy)benzenesulfonic acid, which forms from the hydrolysis of the starting material, 3-(trifluoromethoxy)benzenesulfonyl chloride, in the presence of water. Other potential byproducts include unreacted starting materials and small amounts of ammonium chloride salt.
Q3: My reaction yield is lower than expected. What are the likely causes?
A3: Low yields in sulfonamide synthesis are often attributed to a few key factors. The primary suspect is the hydrolysis of the starting sulfonyl chloride, which is highly sensitive to moisture.[1] Other causes can include impure reagents, incorrect stoichiometry, or suboptimal reaction temperature. Conducting the reaction under anhydrous conditions with pure reagents is crucial for achieving a high yield.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system. If significant amounts of the sulfonic acid byproduct are present, an aqueous workup with a mild base can be used to extract the acidic byproduct into the aqueous phase before recrystallization of the desired sulfonamide from the organic phase. Column chromatography can also be employed for high-purity requirements.
Q5: Are there any specific safety precautions for handling 3-(trifluoromethoxy)benzenesulfonyl chloride?
A5: Yes, 3-(trifluoromethoxy)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which can release corrosive hydrochloric acid.
Troubleshooting Guides
This section provides guidance for common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Degraded Starting Material | 3-(Trifluoromethoxy)benzenesulfonyl chloride is highly susceptible to hydrolysis. Use a fresh bottle or verify the purity of the starting material by techniques such as NMR before use. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous solvents. |
| Incorrect Reagents | Confirm that a suitable source of ammonia (e.g., ammonium hydroxide, ammonia gas) was used. |
| Suboptimal Temperature | The reaction of sulfonyl chlorides with ammonia is typically exothermic. The initial reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. |
Issue 2: Product Contaminated with Byproducts
| Potential Cause | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | Minimize exposure of the reaction to water. During the workup, a wash with a dilute sodium bicarbonate solution can help remove the acidic 3-(trifluoromethoxy)benzenesulfonic acid byproduct. |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If necessary, consider extending the reaction time or slightly increasing the amount of the ammonia source. |
| Formation of Salts | Ammonium chloride is a common byproduct. It can typically be removed by an aqueous workup, as it is soluble in water. |
Byproduct Analysis
The following table summarizes the common byproducts in the synthesis of this compound.
| Byproduct Name | Chemical Structure | Formation Pathway | Typical Amount | Removal Method |
| 3-(Trifluoromethoxy)benzenesulfonic acid | CF₃OC₆H₄SO₃H | Hydrolysis of 3-(trifluoromethoxy)benzenesulfonyl chloride | Minor to Major | Aqueous extraction with a mild base (e.g., NaHCO₃) |
| Ammonium Chloride | NH₄Cl | Reaction of ammonia with HCl generated during the reaction | Minor | Aqueous workup |
| Unreacted 3-(Trifluoromethoxy)benzenesulfonyl chloride | CF₃OC₆H₄SO₂Cl | Incomplete reaction | Trace to Minor | Chromatography or recrystallization |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the preparation of this compound from 3-(trifluoromethoxy)benzenesulfonyl chloride.
Materials:
-
3-(Trifluoromethoxy)benzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(trifluoromethoxy)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Main reaction and hydrolysis byproduct pathway.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: 3-(Trifluoromethoxy)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-(Trifluoromethoxy)benzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis and Work-up
-
Question: My initial crude product of this compound shows multiple spots on a Thin-Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
-
Answer: Multiple spots on a TLC plate suggest the presence of unreacted starting materials, reaction byproducts, or solvent residues.[1][2] Common impurities in sulfonamide synthesis can include the starting sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially regioisomers if the starting material allows for multiple reaction sites.
A general workflow for addressing this issue involves:
Problem 2: Oily Product Instead of Crystalline Solid
-
Question: After synthesis, my this compound product is an oil and will not crystallize. What could be the cause?
-
Answer: An oily product often indicates the presence of significant impurities that are depressing the melting point and inhibiting crystallization.[7] Residual solvent can also contribute to this issue.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the product under a high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether).
-
Purity Assessment: If the product remains an oil, it likely requires further purification by column chromatography to remove impurities before attempting recrystallization again.
-
Problem 3: Poor Recovery After Recrystallization
-
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
-
Answer: Significant product loss during recrystallization is often due to the selection of a suboptimal solvent system or cooling the solution too rapidly.[6][8]
Optimization Strategies:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For sulfonamides, alcohols (like isopropanol or ethanol) mixed with water are often effective.[9]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals.[8] Once the solution has reached room temperature, then it can be moved to an ice bath to maximize precipitation.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method to assess the purity of this compound?
-
A1: A combination of methods provides the most comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity and detecting non-volatile impurities.[3][10] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities.[3] Melting point determination is a simple and effective way to get a qualitative sense of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.[1][7]
-
-
Q2: Which solvent system is recommended for column chromatography of this compound?
-
A2: The optimal solvent system depends on the specific impurities present. A good starting point for silica gel column chromatography of moderately polar compounds like sulfonamides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate). You can determine the ideal ratio by running TLC plates with varying solvent compositions to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
-
Q3: Can I use water in my recrystallization solvent for this compound?
-
A3: Yes, using a co-solvent system, such as an alcohol-water mixture, can be very effective for the recrystallization of sulfonamides.[9] The compound is first dissolved in the hot alcohol, and then water is added dropwise until the solution becomes slightly cloudy (the cloud point). A small amount of alcohol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Data Presentation
Table 1: Illustrative Solvent Systems for Purification
| Purification Method | Solvent System (Illustrative Ratio) | Expected Outcome |
|---|---|---|
| Recrystallization | Isopropanol/Water (e.g., 70:30 v/v) | Formation of crystalline solid upon slow cooling. |
| Column Chromatography | Hexanes/Ethyl Acetate (e.g., gradient from 90:10 to 70:30 v/v) | Separation of the main product from less polar and more polar impurities. |
| Trituration | Diethyl Ether | Removal of non-polar, oily impurities, potentially inducing crystallization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of small amounts of the crude product at room temperature and at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration.[8]
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.[8]
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for improving the purity of a synthesized organic compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. moravek.com [moravek.com]
- 8. youtube.com [youtube.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-(Trifluoromethoxy)benzenesulfonamide and 4-(Trifluoromethoxy)benzenesulfonamide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential biological significance of 3-(Trifluoromethoxy)benzenesulfonamide and 4-(Trifluoromethoxy)benzenesulfonamide.
Physicochemical Properties: A Head-to-Head Comparison
The placement of the trifluoromethoxy group on the benzenesulfonamide scaffold influences the molecule's physical and chemical characteristics. A summary of available data is presented below.
| Property | This compound | 4-(Trifluoromethoxy)benzenesulfonamide |
| Molecular Formula | C₇H₆F₃NO₃S | C₇H₆F₃NO₃S |
| Molecular Weight | 241.19 g/mol | 241.19 g/mol [1] |
| Melting Point | Not explicitly found | 146-148 °C[1] |
| Boiling Point | Not explicitly found | 301.8 ± 52.0 °C at 760 mmHg[1] |
| LogP (Computed) | Not explicitly found | 1.50[1] |
| CAS Number | 672-58-2 (for the related 3-(Trifluoromethyl)benzenesulfonamide) | 1513-45-7[1] |
Note: Data for this compound is limited, and the provided CAS number corresponds to the closely related 3-(Trifluoromethyl)benzenesulfonamide.
Biological Activity and Performance: An Evidence Gap
A comprehensive search of scientific literature did not yield any studies that directly compare the biological activity of this compound and 4-(Trifluoromethoxy)benzenesulfonamide. The trifluoromethoxy group is known for its ability to enhance metabolic stability and cell permeability of drug candidates. The sulfonamide moiety is a well-established pharmacophore, notably for its role in inhibiting carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.
The differential positioning of the trifluoromethoxy group (meta vs. para) is expected to alter the electronic distribution and steric profile of the molecule. This, in turn, would likely lead to different binding affinities and selectivities for biological targets. However, without direct experimental evidence, any claims regarding the superior performance of one isomer over the other would be speculative.
Potential Signaling Pathway Involvement: Carbonic Anhydrase Inhibition
Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs). The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition. The substituents on the benzene ring interact with residues in the active site cavity, influencing the potency and isoform selectivity of the inhibitor. It is plausible that both 3- and 4-(Trifluoromethoxy)benzenesulfonamide could act as CA inhibitors. The trifluoromethoxy group, with its strong electron-withdrawing nature, could modulate the acidity of the sulfonamide proton and thereby its binding affinity.
Experimental Protocols: A General Framework
While specific protocols for the direct comparison of these two isomers are not available, a general methodology for evaluating benzenesulfonamide inhibitors of carbonic anhydrase is well-established.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This is a standard method to determine the inhibitory potency (Ki) of compounds against various CA isoforms.
Objective: To measure the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (3- and 4-(Trifluoromethoxy)benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In the spectrophotometer, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
While this compound and 4-(Trifluoromethoxy)benzenesulfonamide share the same molecular formula and weight, the positional difference of the trifluoromethoxy group is expected to impart distinct physicochemical and biological properties. The available data on the 4-isomer is more comprehensive than for its 3-counterpart. A significant gap in the current scientific literature exists regarding the direct comparative biological evaluation of these two isomers. Future research focusing on a head-to-head comparison of their inhibitory activity against relevant biological targets, such as various carbonic anhydrase isoforms, would be highly valuable to the drug discovery and development community. Such studies would elucidate the structure-activity relationship and guide the rational design of more potent and selective therapeutic agents.
References
A Comparative Analysis of 3-(Trifluoromethoxy)benzenesulfonamide and Other Key Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(Trifluoromethoxy)benzenesulfonamide with other notable sulfonamides, focusing on their performance as enzyme inhibitors and antibacterial agents. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting objective data, detailed experimental protocols, and visual representations of key concepts.
Introduction to Sulfonamides
Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfamoyl group (-SO₂NH₂). They have a broad range of therapeutic applications, acting as antibacterial drugs, diuretics, anticonvulsants, and inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Their mechanism of action varies depending on the specific derivative and its target. As antibacterial agents, they typically function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[1][2][3] As carbonic anhydrase inhibitors, they bind to the zinc ion in the enzyme's active site, interfering with its catalytic activity.[4][5]
The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can significantly alter the physicochemical properties of the parent sulfonamide, including its lipophilicity, metabolic stability, and electron-withdrawing nature. These modifications can, in turn, influence the compound's biological activity, potency, and selectivity. This guide will explore these aspects by comparing this compound with established sulfonamides.
Data Presentation: A Comparative Overview
To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for this compound and other selected sulfonamides.
Carbonic Anhydrase Inhibition
The inhibitory potency of sulfonamides against various human carbonic anhydrase (hCA) isoforms is a key indicator of their therapeutic potential for conditions like glaucoma, edema, and certain types of cancer. The inhibition constant (Kᵢ) is a measure of the concentration of an inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetazolamide | 250[6] | 12[6] | 25[7] | 5.7[7] |
| Dorzolamide | 6000[1] | 1.9[1] | Data Not Available | 31[1] |
| Brinzolamide | Data Not Available | 3.19 (IC₅₀)[2] | Data Not Available | Data Not Available |
| 4-Carboxybenzenesulfonamide | 5.3 - 334 | Low nanomolar | Low nanomolar | Data Not Available |
| 4-Methylbenzenesulfonamide | 2.7-18.7 (µM)[4] | 2.4-214[4] | 1.4-47.5[4] | 1.7-569[4] |
Note: Data for 4-Carboxybenzenesulfonamide and 4-Methylbenzenesulfonamide are presented as ranges from studies on their derivatives. The inhibitory activity can vary significantly based on other substitutions.
Antibacterial Activity
The antibacterial efficacy of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Sulfanilamide | >1000[8] | 128 - >1024[8] |
| Sulfamethoxazole | ≤2/38 - ≥4/76[9] | 32 - 512[10] |
Note: The MIC values for sulfamethoxazole are often presented in combination with trimethoprim.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This assay measures the enzyme-catalyzed hydration of carbon dioxide. The reaction produces protons, leading to a pH decrease in a buffered solution, which is monitored by a pH indicator.[11][12]
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solutions (typically dissolved in DMSO)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator solution (e.g., 0.2 mM Phenol Red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the sulfonamide inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short time frame (seconds).
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance data. Inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][13][14]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial stock solutions
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Antimicrobial Dilution: A serial two-fold dilution of the sulfonamide is prepared directly in the wells of the microtiter plate using the broth medium.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is then further diluted in broth to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (growth control with no drug and sterility control with no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental workflows for sulfonamides.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis in bacteria.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides through binding to the active site zinc ion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative Guide to the Biological Activity of 3-(Trifluoromethoxy)benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of select 3-(trifluoromethoxy)benzenesulfonamide analogs. The following sections detail their performance as enzyme inhibitors, supported by quantitative experimental data. Detailed experimental protocols and visualizations of relevant signaling pathways are also provided to facilitate further research and drug development efforts.
Quantitative Biological Activity Data
The this compound scaffold has been incorporated into various molecular structures to target different enzymes implicated in a range of diseases. Below is a summary of the inhibitory activities of representative analogs against their respective biological targets.
| Compound ID | Target Enzyme | Chemical Structure | IC50/Ki | Reference |
| Analog 1 | Carbonic Anhydrase II (hCA II) | 4-amino-N-(3-(trifluoromethoxy)phenyl)benzenesulfonamide | Ki: 25 nM | [1] |
| Analog 2 | Polo-like kinase 4 (PLK4) | N-(1H-indazol-6-yl)-3-(trifluoromethoxy)benzenesulfonamide | IC50: 977.6 nM | [2] |
| Analog 3 | Calcium/calmodulin-dependent protein kinase II (CaMKII) | N-(4-cycloheptyl-4-oxobutyl)-3-(trifluoromethoxy)-N-phenylbenzenesulfonamide | IC50: 0.79 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of compounds against human carbonic anhydrase II (hCA II) using a stopped-flow instrument to measure the kinetics of CO2 hydration.
Materials:
-
Purified recombinant hCA II
-
Test compounds (e.g., Analog 1) dissolved in DMSO
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na2SO4) for maintaining ionic strength
-
Phenol red indicator solution
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of hCA II in HEPES buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the test compound or DMSO as a control) with CO2-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at 557 nm, which corresponds to the pH change resulting from the formation of carbonic acid.
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Kinase Inhibition Assay (PLK4)
This protocol describes a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of compounds against Polo-like kinase 4 (PLK4).
Materials:
-
Recombinant PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (e.g., Analog 2) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions and the PLK4 enzyme.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CaMKII Inhibition Assay
This protocol outlines a radiometric assay to determine the IC50 of compounds against Calcium/calmodulin-dependent protein kinase II (CaMKII).
Materials:
-
Purified CaMKII
-
Calmodulin
-
CaCl2
-
Kinase substrate (e.g., Autocamtide-2)
-
[γ-32P]ATP
-
Test compounds (e.g., Analog 3) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Activate CaMKII by pre-incubating the enzyme with calmodulin and CaCl2.
-
In a reaction tube, combine the activated CaMKII, the test compound (or DMSO control), and the kinase substrate.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by the target enzymes and a general workflow for evaluating the biological activity of these sulfonamide analogs.
Caption: Inhibition of Carbonic Anhydrase II by Analog 1, impacting pH regulation and ion transport.
Caption: Inhibition of the PLK4 signaling pathway by Analog 2, leading to disruption of cell cycle progression.
Caption: Inhibition of the CaMKII signaling pathway by Analog 3, affecting synaptic plasticity and gene expression.
Caption: A generalized workflow for the synthesis and biological evaluation of novel sulfonamide-based enzyme inhibitors.
References
Structure-Activity Relationship of Trifluoromethoxy Benzenesulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) group into the benzenesulfonamide scaffold has emerged as a promising avenue in medicinal chemistry, yielding potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethoxy benzenesulfonamides, with a primary focus on their activity as carbonic anhydrase (CA) inhibitors, a class of enzymes implicated in a range of diseases including cancer and glaucoma. The inclusion of the trifluoromethoxy group often enhances metabolic stability and binding affinity due to its unique electronic and lipophilic properties.
Comparative Inhibitory Activity
The inhibitory potency of trifluoromethoxy benzenesulfonamides is significantly influenced by the substitution pattern on the aromatic ring and the nature of appendages attached to the sulfonamide moiety. The data presented below, collated from various studies, highlights the inhibitory activity (Ki in nM) of representative compounds against key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and the tumor-associated hCA IX and hCA XII.
| Compound ID | Substitution Pattern | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| Series 1: Tetrafluorobenzenesulfonamides | |||
| Compound 5a | 2,3,5,6-tetrafluoro, 4-(triazolyl-CH₂-cyclohexyl) | hCA I | 125 |
| hCA II | 45.3 | ||
| hCA IX | 4.8 | ||
| hCA XII | 1.5 | ||
| Compound 5b | 2,3,5,6-tetrafluoro, 4-(triazolyl-CH₂-Ph) | hCA I | 110 |
| hCA II | 30.1 | ||
| hCA IX | 3.2 | ||
| hCA XII | 0.8 | ||
| Series 2: Trifluoromethyl-substituted Pyrazolines | |||
| Compound A | 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | hCA IX | ≤ 10 |
| Compound B | 4-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | hCA XII | ≤ 5 |
| Acetazolamide (Standard) | hCA I | 250 | |
| hCA II | 12 | ||
| hCA IX | 25 | ||
| hCA XII | 5.7 |
Note: The data is compiled from multiple sources and is intended for comparative purposes. Direct comparison between different series should be made with caution due to potential variations in experimental conditions.
The tetrafluorinated benzenesulfonamides (Series 1) generally exhibit potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and XII, with moderate activity against the cytosolic isoforms hCA I and II.[1] The incorporation of trifluoromethyl-containing pyrazoline moieties (Series 2) also leads to highly effective inhibitors of hCA IX and XII.[2]
Experimental Protocols
The determination of inhibitory activity for these compounds predominantly relies on a stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
Objective: To measure the kinetic parameters of CA-catalyzed CO₂ hydration and determine the inhibition constants (Ki) of test compounds.
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to carbonic acid, which is catalyzed by carbonic anhydrase. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (trifluoromethoxy benzenesulfonamide derivatives)
-
Acetazolamide (standard inhibitor)
-
HEPES buffer (pH 7.4)
-
Sodium sulfate (to maintain constant ionic strength)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringe, prepare a solution containing HEPES buffer, sodium sulfate, phenol red, and the CA enzyme at the desired concentration.
-
Inhibitor Incubation: For inhibition assays, pre-incubate the enzyme solution with various concentrations of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Initiation of Reaction: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated water solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its absorbance maximum (557 nm) over time (typically 10-100 seconds). The decrease in pH due to carbonic acid formation causes a color change in the indicator.
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve. Inhibition constants (Ki) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Visualizing Molecular Interactions and Processes
To better understand the biological context and experimental design related to trifluoromethoxy benzenesulfonamides, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.
The diagram above illustrates how hypoxia in the tumor microenvironment leads to the upregulation of Carbonic Anhydrase IX (CA IX).[3][4] CA IX contributes to extracellular acidosis and maintains an alkaline intracellular pH, both of which promote cancer cell proliferation and invasion.[3][5] Trifluoromethoxy benzenesulfonamides act as inhibitors of CA IX, thereby disrupting this process.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(Trifluoromethoxy)benzenesulfonamide and 3-chlorobenzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties and potential biological activities of 3-(Trifluoromethoxy)benzenesulfonamide and 3-chlorobenzenesulfonamide. These two compounds are key building blocks in medicinal chemistry, particularly in the design of enzyme inhibitors. Due to a lack of direct comparative studies on their intrinsic biological activities, this guide will focus on a comparison of their physicochemical properties and their influence on the activity of their derivatives, with a particular emphasis on carbonic anhydrase inhibitors.
Physicochemical Properties and Their Implications in Drug Design
The substitution pattern on the benzenesulfonamide scaffold plays a crucial role in determining the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The choice between a 3-(trifluoromethoxy) and a 3-chloro substituent can significantly impact lipophilicity, metabolic stability, and binding interactions.
| Property | 3-(Trifluoromethoxy) Group (-OCF3) | 3-Chloro Group (-Cl) | Rationale in Drug Design |
| Lipophilicity | High | Moderate | The -OCF3 group is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability. The -Cl group also increases lipophilicity, but to a lesser extent. |
| Metabolic Stability | High | Moderate | The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life. The -Cl group is also metabolically stable but can be subject to oxidative metabolism in some cases. |
| Electronic Effect | Strong electron-withdrawing | Electron-withdrawing | Both groups are electron-withdrawing, which can influence the pKa of the sulfonamide group and modulate binding interactions with the target protein. |
| Steric Profile | Bulky | Less bulky | The larger size of the -OCF3 group can provide steric hindrance that may either enhance or hinder binding to the target, depending on the topology of the active site. |
Comparative Activity of Derivatives: A Focus on Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. While direct comparative data for this compound and 3-chlorobenzenesulfonamide is unavailable, we can infer their potential contributions to inhibitory activity by examining their derivatives.
A study by Bua et al. (2021) investigated the inhibitory activity of a series of 2-chlorobenzenesulfonamide-bearing clinical drugs against twelve human carbonic anhydrase isoforms. The table below presents a selection of these findings.
| Compound | Target CA Isoform | Inhibition Constant (Ki) in nM |
| Dichlorophenamide | hCA VB | 0.25 |
| hCA VII | 0.46 | |
| hCA XIV | 0.92 | |
| Benzthiazide | hCA XIII | 0.64 |
These results demonstrate that chlorobenzenesulfonamide derivatives can be potent inhibitors of various carbonic anhydrase isoforms.[1]
While no direct data for this compound derivatives were found, a study by Maren et al. (1993) on trifluoromethanesulfonamide (CF3SO2NH2), an aliphatic analogue, revealed it to be a highly potent inhibitor of carbonic anhydrase II with a Ki of 2 x 10⁻⁹ M.[2] This suggests that the presence of a trifluoromethyl group in close proximity to the sulfonamide can lead to very strong inhibition.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
The determination of inhibition constants (Ki) for carbonic anhydrase inhibitors is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.
Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The release of a proton causes a pH change in the reaction buffer, which can be monitored by a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine its effect on the enzyme's activity.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoenzyme
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., HEPES or TRIS)
-
pH indicator dye (e.g., phenol red)
-
CO2-saturated water
Procedure:
-
Preparation of Reagents: All solutions are prepared and brought to a constant temperature (typically 25°C). The CO2-saturated water is prepared by bubbling CO2 gas through deionized water.
-
Enzyme and Inhibitor Incubation: The enzyme and inhibitor are pre-incubated for a set period to allow for binding to reach equilibrium.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer containing the pH indicator in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds). The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Data Analysis: The initial rates are measured at various inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][3][4][5][6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the role of carbonic anhydrase in cancer-related signaling pathways and a general workflow for the synthesis of benzenesulfonamide derivatives.
Caption: Role of Carbonic Anhydrase IX/XII in Cancer Progression.
Caption: General Synthesis Workflow for Benzenesulfonamide Derivatives.
Conclusion
Both this compound and 3-chlorobenzenesulfonamide are valuable starting materials for the synthesis of biologically active compounds, particularly carbonic anhydrase inhibitors. The choice between these two scaffolds will depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
-
This compound is an attractive choice when high lipophilicity and metabolic stability are desired. The potent inhibitory activity of trifluoromethanesulfonamide suggests that derivatives of this compound may also exhibit strong inhibition of carbonic anhydrases.
-
3-Chlorobenzenesulfonamide provides a less lipophilic and potentially more synthetically accessible alternative. Its derivatives have been shown to be potent inhibitors of several carbonic anhydrase isoforms.
Further structure-activity relationship (SAR) studies are needed to directly compare the in vitro and in vivo performance of drugs derived from these two important scaffolds.
References
- 1. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of 3-(Trifluoromethoxy)benzenesulfonamide as an Inhibitor: A Comparative Analysis
Despite a comprehensive review of available scientific literature, specific quantitative data on the inhibitory efficacy (such as IC50 or Ki values) of 3-(Trifluoromethoxy)benzenesulfonamide against any specific biological target remains uncharacterized in publicly accessible databases. This precludes a direct comparative analysis as requested. However, based on the well-established activity of the broader benzenesulfonamide class of compounds, a foundational understanding of its potential inhibitory action, likely as a carbonic anhydrase inhibitor, can be extrapolated. This guide will, therefore, provide a comparative overview of closely related fluorinated benzenesulfonamide inhibitors to offer a predictive context for the efficacy of this compound.
Benzenesulfonamides are a prominent class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] The primary sulfonamide moiety (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of CA enzymes, leading to their inhibition. The trifluoromethoxy group on the benzene ring is expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which can influence its binding affinity and selectivity for different CA isoforms.
Comparison with Alternative Fluorinated Benzenesulfonamide Inhibitors
To provide a framework for understanding the potential efficacy of this compound, this section compares the inhibitory activities of other fluorinated benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The data presented is sourced from studies on related compounds, highlighting the typical range of inhibitory potency observed for this class of molecules.
| Compound/Alternative | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |
| 4-(Trifluoromethyl)benzenesulfonamide | hCA II | 12 nM | [1] |
| hCA IX | 38.9 nM | [1] | |
| hCA XII | 12.4 nM | [1] | |
| 4-(Trifluoromethoxy)benzenesulfonamide | hCA II | 15 nM | [1] |
| hCA IX | 25 nM | [1] | |
| hCA XII | 5.7 nM | [1] | |
| Acetazolamide (Standard CAI) | hCA II | 12 nM | [3] |
| hCA IX | 25 nM | [3] | |
| hCA XII | 5.7 nM | [3] |
Note: The data for 4-(Trifluoromethoxy)benzenesulfonamide is included as the closest structural analog with available public data. It is crucial to note that positional changes of the substituent (from para to meta in the case of the topic compound) can significantly impact inhibitory activity.
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of sulfonamides against carbonic anhydrase, based on common methodologies cited in the literature.
Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of the inhibitor (e.g., this compound) and a reference compound (e.g., acetazolamide) are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., 10 mM HEPES, pH 7.5) is used for the assay.
-
CO₂ Hydration Measurement: The assay is performed using a stopped-flow instrument. A solution of the CA enzyme is mixed with a CO₂-saturated solution in the presence of a pH indicator (e.g., p-nitrophenol).
-
Inhibition Measurement: The initial rates of the CO₂ hydration reaction are measured at various concentrations of the inhibitor.
-
Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams are provided.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Benzenesulfonamide
A comprehensive spectroscopic comparison of ortho-, meta-, and para-benzenesulfonamide reveals distinct spectral fingerprints crucial for their differentiation in research and pharmaceutical development. This guide provides a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by established experimental protocols.
The positional isomerism of the amino and sulfonyl groups on the benzene ring in benzenesulfonamide gives rise to three distinct compounds: ortho-, meta-, and para-benzenesulfonamide. While sharing the same molecular formula and weight, their different structural arrangements lead to unique spectroscopic properties. Understanding these differences is paramount for unambiguous identification, purity assessment, and quality control in various scientific and industrial applications, including drug discovery and materials science.
Comparative Spectroscopic Data
The key to distinguishing between the benzenesulfonamide isomers lies in the subtle yet significant variations in their interaction with electromagnetic radiation and behavior in a mass spectrometer. The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Spectroscopic Technique | ortho-Benzenesulfonamide | meta-Benzenesulfonamide | para-Benzenesulfonamide |
| Infrared (IR) Spectroscopy | |||
| N-H stretch (cm⁻¹) | ~3370, ~3270 | ~3350, ~3260 | 3368, 3267[1] |
| S=O stretch (asymmetric, cm⁻¹) | ~1340 | ~1350 | 1335[1] |
| S=O stretch (symmetric, cm⁻¹) | ~1160 | ~1170 | 1161[1] |
| ¹H NMR Spectroscopy (ppm) | |||
| -NH₂ | ~7.5 (broad s) | ~7.4 (broad s) | 7.37 (s)[2] |
| Aromatic Protons | ~7.9-7.5 (m) | ~8.1-7.5 (m) | 7.85 (d), 7.58 (t)[2] |
| ¹³C NMR Spectroscopy (ppm) | |||
| C-S | ~140 | ~142 | 142.9 |
| Aromatic Carbons | ~133-125 | ~135-120 | 132.8, 129.2, 126.8 |
| Mass Spectrometry (m/z) | |||
| Molecular Ion [M]⁺ | 157 | 157 | 157[3] |
| Major Fragments | 92, 65 | 92, 65 | 141, 93, 77, 65[3] |
Table 1: Comparative Spectroscopic Data of Benzenesulfonamide Isomers. Note: Some values for ortho- and meta-isomers are predicted or estimated based on typical substituent effects, as direct experimental data can be scarce.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of benzenesulfonamide isomers.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and fingerprint the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation: A small amount of the benzenesulfonamide isomer (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 10-20 mg of the benzenesulfonamide isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-500 MHz. For ¹³C NMR, a proton-decoupled spectrum is acquired at a frequency of 75-125 MHz.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: A small amount of the benzenesulfonamide isomer is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Spectroscopic Analysis and Isomer Differentiation
The differentiation of the benzenesulfonamide isomers is achieved by a careful analysis of the unique features in their respective spectra.
-
IR Spectroscopy: The positions of the N-H and S=O stretching bands can show slight shifts depending on the intramolecular hydrogen bonding possibilities, which differ between the isomers. The pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) is also highly characteristic of the substitution pattern on the benzene ring.
-
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are the most telling feature. The para-isomer exhibits a simple, symmetrical pattern (two doublets or a doublet and a triplet), while the ortho- and meta-isomers show more complex multiplets due to the lower symmetry.
-
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum reflects the symmetry of the molecule. The para-isomer will show fewer signals than the ortho- and meta-isomers.
-
Mass Spectrometry: While all isomers show a molecular ion peak at m/z 157, their fragmentation patterns can differ. The relative intensities of the fragment ions, such as those resulting from the loss of SO₂ (m/z 93) and the formation of the phenyl cation (m/z 77), can provide clues to the isomer structure.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of benzenesulfonamide isomers.
Caption: Workflow for the spectroscopic comparison of benzenesulfonamide isomers.
References
A Comparative Purity Analysis of Commercial 3-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in drug discovery and development, directly impacting experimental reproducibility, biological activity, and safety profiles. 3-(Trifluoromethoxy)benzenesulfonamide is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and cell permeability.[1] This guide provides a comparative purity analysis of commercially available this compound from three different suppliers, supported by detailed experimental data and protocols.
Comparative Purity Data
The following table summarizes the purity analysis of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The analysis was performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC-UV (% Purity) | 97.8% | 99.2% | 98.5% |
| GC-MS (% Purity) | 97.5% | 99.1% | 98.3% |
| NMR (¹H & ¹⁹F) (% Purity) | >97% | >99% | >98% |
| Major Impurity (GC-MS) | Isomer | Benzenesulfonamide | Residual Solvent |
| Moisture Content (Karl Fischer) | 0.15% | 0.08% | 0.11% |
Experimental Workflow and Methodologies
A systematic approach was employed to assess the purity of the commercial samples. The overall workflow is depicted in the diagram below, followed by detailed experimental protocols for each analytical technique.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18 column (4.6 mm × 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.
-
Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Shimadzu GCMS-QP2010 Ultra.
-
Column: SH-Rxi-5Sil MS capillary column (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.
-
Impurity Identification: Mass spectra of impurity peaks were compared against the NIST library for identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR: Samples were dissolved in DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹⁹F NMR: Samples were dissolved in DMSO-d₆.
-
Purity Estimation: Purity was estimated by comparing the integral of the main compound's signals to those of known impurities or a certified internal standard.
Hypothetical Signaling Pathway Involvement
Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][3][4][5] A hypothetical drug derived from this compound could potentially target and inhibit CA isoforms, such as CA IX, which is often overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment. Inhibition of CA IX can disrupt the pH balance, leading to apoptosis of cancer cells.
References
A Comparative Guide to Validated Analytical Methods for Aromatic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Method Performance Comparison
The selection of an analytical method is often a trade-off between various performance characteristics. HPLC-UV is a robust and widely accessible technique suitable for routine analysis, while GC-MS, particularly with derivatization, can offer high specificity.
| Parameter | HPLC-UV for Sulfamethoxazole | GC-MS for Benzenesulfonamide (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 15 ng/mL |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the HPLC-UV analysis of sulfamethoxazole and a typical GC-MS analysis of benzenesulfonamide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Sulfamethoxazole
This method is adapted from validated procedures for the analysis of sulfamethoxazole in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing approximately 25 mg of Sulfamethoxazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Methanol:Water 50:50 v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
3. Validation Parameters:
-
Linearity: Assessed over a concentration range of 50-150% of the nominal concentration.
-
Accuracy: Determined by the recovery of spiked placebo samples at three concentration levels (80%, 100%, and 120%).
-
Precision: Evaluated by analyzing six replicate preparations of the standard solution (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Benzenesulfonamide
As direct GC-MS analysis of sulfonamides can be challenging due to their polarity and thermal lability, a derivatization step is typically required. This protocol outlines a common approach using methylation.
1. Sample Preparation and Derivatization:
-
Accurately weigh and transfer a portion of the sample containing approximately 10 mg of Benzenesulfonamide into a suitable vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol).
-
Add 1 mL of a methylating agent (e.g., (Trimethylsilyl)diazomethane solution in diethyl ether) dropwise while vortexing.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Ethyl Acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
3. Validation Parameters:
-
Validation would be performed on the derivatized analyte, following similar principles to the HPLC method for linearity, accuracy, precision, LOD, and LOQ.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-UV and GC-MS.
Comparative Analysis of Cross-Reactivity for Benzenesulfonamide-Based Compounds in Preclinical Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential efficacy and safety. This guide provides a comparative overview of the cross-reactivity profile of a hypothetical compound, 3-(Trifluoromethoxy)benzenesulfonamide (hereafter referred to as Compound X), against a panel of related and unrelated biological targets. The data presented herein is for illustrative purposes to guide the assessment of cross-reactivity for this class of compounds.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes, particularly metalloenzymes. While this versatility can be advantageous, it also necessitates a thorough evaluation of off-target effects. This guide compares Compound X to two other hypothetical benzenesulfonamide analogs (Compound Y and Compound Z) to highlight differences in selectivity and potential for off-target activity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Compound X, Compound Y, and Compound Z against a panel of carbonic anhydrase (CA) isoforms, the intended targets, and a selection of potential off-targets. Lower IC50 values indicate higher potency.
| Target | Compound X (IC50, nM) | Compound Y (IC50, nM) | Compound Z (IC50, nM) |
| Carbonic Anhydrase Isoforms (Intended Targets) | |||
| Carbonic Anhydrase II | 15 | 25 | 150 |
| Carbonic Anhydrase IX | 5 | 10 | 25 |
| Carbonic Anhydrase XII | 8 | 12 | 30 |
| Potential Off-Targets | |||
| Matrix Metalloproteinase-2 | >10,000 | 850 | 5,000 |
| Cyclooxygenase-2 (COX-2) | 5,200 | 6,800 | >10,000 |
| hERG Channel | >10,000 | >10,000 | 8,900 |
Experimental Protocols
The data presented in this guide are based on the following standard experimental methodologies.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).
-
Reagents:
-
Purified human carbonic anhydrase isoforms (II, IX, XII)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
HEPES buffer (pH 7.4)
-
Test compounds (Compound X, Y, Z) dissolved in DMSO
-
-
Procedure:
-
A solution of each CA isozyme is prepared in HEPES buffer.
-
Test compounds are serially diluted in DMSO and then added to the enzyme solution in a 96-well plate. The final DMSO concentration is kept below 0.5%.
-
The enzyme-inhibitor mixture is pre-incubated for 15 minutes at room temperature.
-
The reaction is initiated by adding the 4-NPA substrate.
-
The formation of 4-nitrophenol is monitored spectrophotometrically by measuring the absorbance at 400 nm over time.
-
Initial reaction rates are calculated.
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.
-
Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
The COX-2 enzyme is incubated with the test compound or vehicle (DMSO) in Tris-HCl buffer for 10 minutes at 25°C.
-
The reaction is initiated by adding arachidonic acid and the chromogenic substrate TMPD.
-
The oxidation of TMPD is monitored by measuring the change in absorbance at 590 nm.
-
The IC50 values are calculated from the concentration-response curves.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the biological context and the experimental approach to assessing cross-reactivity.
Caption: Simplified pathway of Carbonic Anhydrase activity and its inhibition.
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)benzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-(Trifluoromethoxy)benzenesulfonamide, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Essential Safety and Hazard Information
This compound is classified with the hazard statement H413, indicating that it may cause long-lasting harmful effects to aquatic life. Therefore, it is imperative to prevent its release into the environment. The primary disposal route is through an approved waste disposal plant.
| Hazard Information | Precautionary Statements |
| Hazard Statement: H413 | P273: Avoid release to the environment. |
| May cause long lasting harmful effects to aquatic life. | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Disposal
The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal facility. High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds[1][2][3][4].
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including contaminated personal protective equipment (PPE), weighing boats, and absorbent materials, in a dedicated and clearly labeled hazardous waste container[5][6].
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5]. Chemicals should be left in their original containers where possible.
-
-
Container Selection and Labeling:
-
Use a compatible, sealable, and properly labeled container for waste collection. For solid waste, a securely sealed plastic bag or a lined, rigid container is appropriate.
-
The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste management company to arrange for the pickup and disposal of the waste.
-
Provide the waste management company with the safety data sheet (SDS) for this compound.
-
-
Handling Spills:
-
In the event of a small spill, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper waste disposal[1].
-
For large spills, evacuate the area and contact your institution's emergency response team immediately[1].
-
Disposal Decision Workflow
References
Essential Safety and Logistics for Handling 3-(Trifluoromethoxy)benzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational protocols, and disposal plans for 3-(Trifluoromethoxy)benzenesulfonamide, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To prevent eye contact with dust or splashes.[1][2][3] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile). | Double gloving is recommended to minimize the risk of exposure.[4] Gloves should be inspected before use and changed regularly. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood. | Required when there is a potential for generating dust or aerosols to minimize inhalation risks.[2] |
Physical and Chemical Properties (Data for Analogous Compounds)
The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimate for this compound.
| Property | 2-(Trifluoromethoxy) benzenesulfonamide[1] | 4-(Trifluoromethoxy) benzenesulfonamide[5] | 3-(Trifluoromethyl) benzenesulfonamide[6][7] | 4-(Trifluoromethyl) benzenesulfonamide |
| Molecular Weight | 241.19 g/mol | 241.19 g/mol | 225.19 g/mol | 225.19 g/mol |
| Molecular Formula | C7H6F3NO3S | C7H6F3NO3S | C7H6F3NO2S | C7H6F3NO2S |
| Melting Point | Not determined | Not determined | 124 °C | 175-180 °C |
| Boiling Point | Not determined | Not determined | Not determined | Not determined |
| Solubility in Water | Soluble | Not determined | Soluble in Methanol | Not determined |
Experimental Protocols: Step-by-Step Handling and Disposal
Operational Plan:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.[2]
-
Assemble all necessary PPE and verify its integrity.
-
Have spill control materials (e.g., absorbent pads, appropriate neutralizing agents) available.
-
-
Handling:
-
Don the required PPE before handling the compound.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
Use dedicated equipment (spatulas, glassware) for handling this compound.
-
-
Post-Handling:
Disposal Plan:
-
Chemical Waste:
-
All waste containing this compound, including unused compound and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.[6][8]
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
Collect the first rinse as hazardous waste.[8] For highly toxic compounds, the first three rinses should be collected.[8]
-
After rinsing and air-drying, deface the label on the container before disposal as non-hazardous waste, if permitted by institutional policies.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
